molecular formula C32H52O3 B1169990 Phlegmanol C CAS No. 1260-05-5

Phlegmanol C

Cat. No.: B1169990
CAS No.: 1260-05-5
M. Wt: 484.8 g/mol
InChI Key: JTMRPEBSVBAWGS-UFEYJMCTSA-N
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Description

C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate has been reported in Huperzia serrata, Phlegmariurus phlegmaria, and other organisms with data available.

Properties

IUPAC Name

[(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22-,23-,24-,25-,26+,27-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMRPEBSVBAWGS-UFEYJMCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)O)C)CC3(CCC2C1(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C[C@@]3(CC[C@H]2C1(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401098288
Record name 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260-05-5
Record name 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phlegmanol C: A Technical Guide to its Chemical Structure, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C is a naturally occurring pentacyclic triterpenoid belonging to the serratane class.[1] Isolated from plants of the Lycopodiaceae family, specifically Phlegmariurus phlegmaria (formerly Lycopodium phlegmaria), this compound is part of a larger family of complex natural products that have garnered scientific interest for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Due to the limited direct research on this specific compound, this guide also explores the known biological activities of closely related serratane triterpenoids and extracts from its source organisms, Huperzia serrata and Phlegmariurus phlegmaria, to infer its potential therapeutic applications.

Chemical Structure and Properties

This compound is chemically known as C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate. Its structure is characterized by a five-ring system with a seven-membered C ring, a distinctive feature of serratane triterpenoids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₂H₅₂O₃PubChem
Molecular Weight 484.8 g/mol PubChem
IUPAC Name [(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.0³,¹².0⁶,¹¹.0¹⁶,²¹]tricos-1(23)-enyl] acetatePubChem
InChI InChI=1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22-,23-,24-,25-,26+,27-,30-,31+,32-/m0/s1PubChem
InChIKey JTMRPEBSVBAWGS-UFEYJMCTSA-NPubChem
SMILES CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4C(=CC[C@@H]5[C@@]4(CC--INVALID-LINK--O)C)C[C@@]3(CC[C@H]2C1(C)C)C)CPubChem
Natural Source Phlegmariurus phlegmaria (Lycopodium phlegmaria), Huperzia serrata[1]

Experimental Protocols

While the original 1968 publication by Inubushi et al. detailing the isolation and characterization of this compound from Lycopodium phlegmaria was not fully accessible for this review, a general experimental protocol for the isolation and characterization of serratane-type triterpenoids from Phlegmariurus or Huperzia species can be outlined based on established methodologies in the field.

Isolation and Purification
  • Plant Material Collection and Preparation: The whole plant or aerial parts of Phlegmariurus phlegmaria are collected, air-dried, and pulverized.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period. The extraction process is often repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

  • Fractionation: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids like this compound are typically found in the less polar fractions, such as the ethyl acetate fraction.

  • Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This usually involves:

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.

    • Sephadex LH-20 Column Chromatography: Sub-fractions are further purified on a Sephadex LH-20 column, often with methanol as the eluent, to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the target compound, this compound, is achieved using preparative HPLC with a suitable column (e.g., C18) and solvent system.

Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon skeleton and the number and types of protons and carbons. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule.

Experimental_Workflow A Plant Material (Phlegmariurus phlegmaria) B Drying and Pulverization A->B C Solvent Extraction (Methanol/Ethanol) B->C D Crude Extract C->D E Solvent Partitioning D->E F Ethyl Acetate Fraction E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Chromatography G->H I Preparative HPLC H->I J Pure this compound I->J K Structural Elucidation J->K L NMR (1D & 2D) K->L M Mass Spectrometry (HRMS) K->M N IR Spectroscopy K->N

Fig. 1: Hypothetical workflow for the isolation and characterization of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is not currently available in the public domain. However, based on the documented bioactivities of other serratane-type triterpenoids isolated from Huperzia and Phlegmariurus species, several potential therapeutic effects can be inferred.

Table 2: Potential Biological Activities of this compound Based on Related Compounds

Biological ActivityEvidence from Related Compounds/ExtractsPotential Applications
Cytotoxic Activity Several serratane triterpenoids from Lycopodium phlegmaria have demonstrated cytotoxic effects against various cancer cell lines, including MOLT-3 acute lymphoblastic leukemia.[2][3]Anticancer drug development
Anti-inflammatory Activity Extracts from Huperzia serrata and other Lycopodiaceae plants, which contain serratane triterpenoids, have shown anti-inflammatory properties.[4] Some serratane triterpenoids have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[4]Treatment of inflammatory disorders
Neuroprotective Effects While the neuroprotective effects of Huperzia serrata are often attributed to its alkaloid content (like Huperzine A), triterpenoids are also being investigated for their neuroprotective potential.[5][6] Triterpenoids from other medicinal plants have shown promise in protecting neuronal cells.[6][7]Neurodegenerative disease research
Potential Signaling Pathway Modulation

Given the anti-inflammatory and cytotoxic potential of related serratane triterpenoids, this compound might modulate key signaling pathways involved in inflammation and cancer. For instance, the inhibition of nitric oxide (NO) production suggests a possible interaction with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates PhlegmanolC This compound PhlegmanolC->IKK inhibits? PhlegmanolC->NFkB_nuc inhibits? iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces

Fig. 2: Potential modulation of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a structurally defined serratane-type triterpenoid with limited direct biological data. However, its chemical nature and the bioactivities of related compounds from its plant sources suggest a promising potential for cytotoxic and anti-inflammatory effects. Future research should focus on the total synthesis of this compound to enable more extensive biological screening. In-depth studies are warranted to elucidate its specific molecular targets and mechanisms of action, particularly its effects on signaling pathways such as NF-κB. Such investigations will be crucial in determining the therapeutic potential of this compound in drug discovery and development.

References

Phlegmanol C IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C is a naturally occurring serratene-type triterpenoid. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and insights into its isolation. Due to the limited availability of specific biological and mechanistic data for this compound, this document also presents generalized experimental protocols and representative signaling pathways relevant to its chemical class.

Chemical Identity and Properties

This compound is chemically identified as [(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate. Its unique pentacyclic structure is characteristic of serratene triterpenoids.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound

Identifier/PropertyValueSource
IUPAC Name [(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetatePubChem
CAS Number 1260-05-5PubChem
Molecular Formula C₃₂H₅₂O₃PubChem
Molecular Weight 484.8 g/mol PubChem
XLogP3 8.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Natural Occurrence

This compound has been reported to be isolated from plants of the Lycopodiaceae family, specifically from Huperzia serrata (synonymous with Lycopodium serratum) and Phlegmariurus phlegmaria.[1] These plants are known sources of a diverse array of serratene-type triterpenoids and Lycopodium alkaloids.

Experimental Protocols

General Protocol for Isolation of Serratene-Type Triterpenoids from Huperzia serrata

  • Extraction:

    • The air-dried and powdered whole plant material of Huperzia serrata is extracted exhaustively with a solvent such as 95% ethanol or methanol at room temperature.

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, ethyl acetate, and n-butanol.

    • The resulting fractions are concentrated under reduced pressure.

  • Chromatographic Separation:

    • The fraction containing the triterpenoids (typically the less polar fractions like petroleum ether or chloroform) is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing compounds of interest are combined and further purified by repeated column chromatography, often on silica gel or Sephadex LH-20.

    • Final purification may be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

  • Structure Elucidation:

    • The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

G cluster_extraction Extraction & Fractionation cluster_chromatography Chromatographic Purification cluster_analysis Structural Analysis A Huperzia serrata (whole plant) B Crude Extract A->B Methanol/Ethanol Extraction C Solvent Partitioning B->C D Silica Gel Column Chromatography C->D E Fraction Collection & TLC Analysis D->E F Repeated Chromatography (Silica Gel/Sephadex) E->F G Preparative HPLC F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Inhibition mTOR->Apoptosis

References

Phlegmanol C: A Technical Review of a Serratene Triterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C is a naturally occurring pentacyclic triterpenoid belonging to the serratene class. Isolated from plants of the Lycopodiaceae family, specifically Phlegmariurus phlegmaria (also known as Lycopodium phlegmaria), this compound is part of a larger group of serratene triterpenoids that have garnered scientific interest for their potential biological activities.[1][2] This technical guide provides a comprehensive overview of the available literature on this compound and related serratene triterpenoids, with a focus on its chemical properties, potential biological activities, and the experimental methodologies used for the isolation and evaluation of these compounds.

Physicochemical Properties of this compound

This compound is chemically identified as C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₃₂H₅₂O₃PubChem
Molecular Weight484.8 g/mol PubChem
XLogP3-AA7.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Exact Mass484.39164552PubChem
Monoisotopic Mass484.39164552PubChem
Topological Polar Surface Area49.8 ŲPubChem
Heavy Atom Count35PubChem
Formal Charge0PubChem
Complexity1100PubChem
Isotope Atom Count0PubChem
Defined Atom Stereocenter Count8PubChem
Undefined Atom Stereocenter Count0PubChem
Defined Bond Stereocenter Count0PubChem
Undefined Bond Stereocenter Count0PubChem
Covalently-Bonded Unit Count1PubChem
Compound Is CanonicalizedYesPubChem

Biological Activities of Serratene Triterpenoids from Phlegmariurus phlegmaria

While specific biological activity data for this compound is not extensively detailed in publicly available literature, studies on other serratene triterpenoids isolated from the same plant, Phlegmariurus phlegmaria, provide valuable insights into its potential therapeutic applications. The primary reported activities for this class of compounds from this genus are cytotoxicity and acetylcholinesterase inhibition.[1]

A key study on serratene triterpenoids from Lycopodium phlegmaria (now Phlegmariurus phlegmaria) investigated the cytotoxic effects of several isolated compounds against the MOLT-3 human acute lymphoblastic leukemia cell line.[3] The results for these related compounds are summarized below.

CompoundCell LineActivityIC₅₀ (µM)
Lycophlegmariol BMOLT-3Cytotoxic14.7
Lycophlegmariol DMOLT-3Cytotoxic3.0
21β-hydroxy-serrat-14-en-3α-olMOLT-3Cytotoxic2.9

These findings suggest that serratene triterpenoids from Phlegmariurus phlegmaria possess cytotoxic properties and warrant further investigation as potential anticancer agents.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and biological evaluation of serratene triterpenoids from Phlegmariurus phlegmaria, as described in the literature.[3]

Isolation and Purification of Serratene Triterpenoids

A general workflow for the isolation of these compounds is depicted below.

G Isolation Workflow of Serratene Triterpenoids plant Air-dried whole plant of Phlegmariurus phlegmaria extraction Extraction with Methanol (MeOH) at room temperature plant->extraction partition Partitioning of MeOH extract between Diethyl Ether (Et₂O) and Water (H₂O) extraction->partition ether_fraction Et₂O-soluble fraction partition->ether_fraction chromatography1 Silica gel column chromatography (gradient elution) ether_fraction->chromatography1 fractions Multiple Fractions (A, B, C...) chromatography1->fractions chromatography2 Sephadex LH-20 column chromatography fractions->chromatography2 hplc Preparative High-Performance Liquid Chromatography (HPLC) chromatography2->hplc pure_compounds Isolated Serratene Triterpenoids hplc->pure_compounds

Caption: General workflow for the isolation of serratene triterpenoids.

Detailed Protocol:

  • Plant Material: The whole plant of Phlegmariurus phlegmaria is collected, identified, and air-dried.

  • Extraction: The dried plant material is powdered and extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with diethyl ether (Et₂O). The Et₂O-soluble fraction, which contains the less polar triterpenoids, is collected.

  • Column Chromatography: The Et₂O-soluble fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, such as hexane and ethyl acetate, to separate the components based on polarity, yielding several fractions.

  • Further Purification: The fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the pure serratene triterpenoids.

Cytotoxicity Assay

The cytotoxic activity of the isolated compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G MTT Cytotoxicity Assay Workflow cell_culture Seed cancer cells (e.g., MOLT-3) in 96-well plates treatment Treat cells with various concentrations of the test compound cell_culture->treatment incubation1 Incubate for a specified period (e.g., 48 hours) treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate to allow for formazan crystal formation mtt_addition->incubation2 solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation2->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader solubilization->measurement calculation Calculate cell viability and IC₅₀ values measurement->calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., MOLT-3) are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated serratene triterpenoids. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specific period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways

While the precise signaling pathways affected by this compound have not been elucidated, the cytotoxic activity of related serratene triterpenoids suggests potential interference with key cellular processes that regulate cell proliferation, survival, and apoptosis. Further research is necessary to identify the specific molecular targets and signaling cascades modulated by this compound and other serratene triterpenoids.

Conclusion

This compound is a serratene triterpenoid with a defined chemical structure, isolated from Phlegmariurus phlegmaria. Although direct biological activity data for this compound is limited in the current literature, studies on closely related compounds from the same plant have demonstrated potent cytotoxic effects against cancer cell lines. The established protocols for the isolation and bioactivity screening of these compounds provide a solid foundation for future research into the therapeutic potential of this compound. Further investigations are warranted to fully characterize its biological activity profile and to elucidate the underlying mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

The Biological Activity of Phlegmanol C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlegmanol C is a serratene-type triterpenoid isolated from plants of the Lycopodiaceae family, such as Phlegmariurus phlegmaria. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, the broader class of serratene triterpenoids from this family has demonstrated significant pharmacological potential. This guide synthesizes the known biological activities of closely related serratene triterpenoids to infer the potential therapeutic applications of this compound. The primary activities observed in this class of compounds include cytotoxic and anti-inflammatory effects. This document provides a comprehensive overview of the available data, detailed experimental methodologies for the assays used to evaluate these activities, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the field of drug discovery due to their wide range of biological activities. Among these, the serratene-type triterpenoids, predominantly isolated from the Lycopodiaceae family of clubmosses, have shown promising cytotoxic and anti-inflammatory properties[1]. This compound, a member of this family, is structurally poised to exhibit similar activities. This guide will explore the biological potential of this compound by examining the activities of its close structural analogs.

Potential Biological Activities of this compound

Based on the activities of related serratene triterpenoids, the primary biological effects of this compound are anticipated to be in the areas of oncology and inflammation.

Cytotoxic Activity

Several serratene triterpenoids isolated from the Lycopodiaceae family have demonstrated moderate to potent cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer properties.

Table 1: Cytotoxic Activity of Serratene Triterpenoids from Phlegmariurus and Related Species

CompoundCell LineActivity (IC50)Reference
14α,21β-dihydroxyserrat-3β-yl acetateHepG2 (Hepatocellular carcinoma)Moderate[2]
14α,21β-dihydroxyserrat-3β-yl acetateA549 (Lung carcinoma)Moderate[2]
14α,21β-dihydroxyserrat-3β-yl acetateHuCCA-1 (Cholangiocarcinoma)Moderate[2]
3α,21β-dihydroxyserrat-14-en-23-oic acidHuCCA-1 (Cholangiocarcinoma)4.72 µM[2]
Anti-inflammatory Activity

Serratane triterpenoids isolated from Lycopodium clavatum have been shown to attenuate the production of inflammatory mediators, indicating a potential role for this compound in the treatment of inflammatory conditions[3]. These compounds have been observed to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages and downregulate the expression of key inflammatory signaling molecules[3].

Table 2: Anti-inflammatory Activity of Serratene Triterpenoids from Lycopodium clavatum

CompoundCell LineEffectTargetReference
Serratane Triterpenoid MixRAW 264.7 (Macrophage)Inhibition of NO productioniNOS[3]
Serratane Triterpenoid MixHT-29 (Colon epithelial)Suppression of inflammatory cytokinesNF-κB, pERK 1/2[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the biological activities of serratene triterpenoids, which would be applicable for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, HuCCA-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualization of Pathways and Workflows

General Workflow for Biological Activity Screening of this compound

G cluster_0 Compound Isolation & Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies Isolation of this compound Isolation of this compound Stock Solution Preparation Stock Solution Preparation Isolation of this compound->Stock Solution Preparation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Stock Solution Preparation->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Cytotoxicity Assay (MTT)->Anti-inflammatory Assay (NO) Western Blot (NF-kB, pERK) Western Blot (NF-kB, pERK) Anti-inflammatory Assay (NO)->Western Blot (NF-kB, pERK) Further Mechanistic Studies Further Mechanistic Studies Western Blot (NF-kB, pERK)->Further Mechanistic Studies

Caption: Workflow for evaluating the biological activity of this compound.

Inferred Anti-inflammatory Signaling Pathway

Based on the activity of related serratene triterpenoids[3], this compound may inhibit the NF-κB and MAPK/ERK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ERK ERK TLR4->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates ERK->NFkB_nuc activates PhlegmanolC This compound PhlegmanolC->IKK inhibits? PhlegmanolC->ERK inhibits? Gene Pro-inflammatory Gene Expression (iNOS, Cytokines) NFkB_nuc->Gene

Caption: Putative anti-inflammatory mechanism of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, the demonstrated cytotoxic and anti-inflammatory properties of structurally similar serratene triterpenoids provide a strong rationale for investigating this compound for these activities. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for future research into this promising natural product. Further studies are warranted to isolate and evaluate this compound to fully elucidate its therapeutic potential.

References

Phlegmanol C: A Technical Guide on its Potential in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the pharmacological properties and mechanisms of action of Phlegmanol C is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the traditional uses of its plant sources and the studied activities of related compounds, particularly other serratane-type triterpenoids and co-occurring alkaloids. This information is intended to serve as a foundation for future research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a serratane-type triterpenoid that has been identified in plants of the Huperziaceae family, notably Huperzia serrata and Phlegmariurus phlegmaria.[1] These plants, commonly known as club mosses, have a rich history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM). While this compound itself is not extensively studied, the plants from which it is isolated are well-known for their diverse pharmacological effects, primarily attributed to their unique alkaloid and triterpenoid constituents.

Traditional Medicine Context

The plant sources of this compound, Huperzia serrata and Phlegmariurus phlegmaria, have been utilized for centuries in traditional medicine for a variety of ailments. Understanding these traditional applications provides a valuable context for investigating the potential therapeutic activities of their individual chemical constituents, including this compound.

Huperzia serrata (Qian Ceng Ta)

In Traditional Chinese Medicine, Huperzia serrata has been used for its purported abilities to clear heat, remove dampness, stop bleeding, and relieve pain.[2] It has been traditionally prepared as a decoction for conditions such as:

  • Contusions and strains[3]

  • Swellings and inflammation[3]

  • Pain management[1][2]

  • Schizophrenia[3][4]

  • Cognitive dysfunction in the elderly[4]

  • Fever and blood loss[5]

Phlegmariurus phlegmaria (Common Tassel Fern)

Traditional uses of Phlegmariurus phlegmaria are also documented, although less extensively than Huperzia serrata. Some of its traditional applications include:

  • Use as a general tonic or fortifier in the form of an infusion.[6]

  • Application for stimulating hair growth.[7]

Phytochemistry of Huperzia serrata and Phlegmariurus phlegmaria

The therapeutic effects of these plants are attributed to a complex mixture of bioactive compounds. Over 94 different compounds have been isolated from Huperzia serrata alone.[2] The primary classes of phytochemicals are:

  • Alkaloids: The most notable is Huperzine A, a potent and reversible acetylcholinesterase (AChE) inhibitor.[3] Other Lycopodium alkaloids are also present.

  • Triterpenoids: A large number of serratane-type triterpenoids, including this compound, have been isolated.[2][8][9][10]

  • Other constituents: Flavonoids, polysaccharides, and volatile oils also contribute to the overall bioactivity of the plant extracts.[2]

Pharmacological Activities of Related Compounds

While direct pharmacological data for this compound is scarce, the activities of other compounds from its plant sources, particularly other serratane-type triterpenoids and the well-studied alkaloid Huperzine A, offer insights into its potential therapeutic relevance.

Acetylcholinesterase (AChE) Inhibition and Neuroprotection

The most well-documented activity of compounds from Huperzia serrata is the inhibition of acetylcholinesterase, primarily by Huperzine A. This has led to its investigation as a treatment for Alzheimer's disease.[1][3] Interestingly, some serratane-type triterpenoids isolated from Huperzia serrata have also demonstrated significant anti-acetylcholinesterase activity.

Table 1: Anti-Acetylcholinesterase Activity of a Serratane-type Triterpenoid from Huperzia serrata

CompoundIC50 (μM)Source
Serratane-type triterpenoid (unspecified)16.18 ± 1.64[11]

This suggests that the triterpenoid fraction of these plants, which includes this compound, may contribute to their neuroprotective effects. The mechanism of AChE inhibition by Huperzine A involves its binding to the active site of the enzyme, thus preventing the breakdown of the neurotransmitter acetylcholine.

Anti-inflammatory and Analgesic Activities

The traditional use of Huperzia serrata for pain and inflammation is supported by modern pharmacological studies on its extracts and isolated compounds.[2] The anti-inflammatory effects are thought to be mediated through various mechanisms, including antioxidant activity and modulation of inflammatory pathways.

Cytotoxic and Anticancer Activities

Both crude extracts and purified compounds from Huperzia serrata have shown potential in treating cancer.[2] Additionally, compounds from the Phlegmariurus genus have demonstrated cytotoxic activities.[8] This suggests that this compound could be investigated for its potential anticancer properties.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following represents a general workflow for the isolation and bioassay of triterpenoids from Huperzia serrata, which could be adapted for the study of this compound.

General Protocol for Isolation of Serratane-type Triterpenoids
  • Plant Material Collection and Preparation: The whole plant of Huperzia serrata is collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with a solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are subjected to various chromatographic techniques, including column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

Acetylcholinesterase Inhibition Assay

A common method to assess the AChE inhibitory activity of isolated compounds is the Ellman's method.

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (AChE) enzyme, and a buffer solution (e.g., Tris-HCl).

  • Procedure: The assay is typically performed in a 96-well microplate. The test compound (dissolved in a suitable solvent) is pre-incubated with the AChE enzyme for a specific period.

  • Reaction Initiation: The substrate, ATCI, is added to the mixture. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measurement: The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • Calculation: The percentage of inhibition of AChE activity is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the study of compounds from Huperzia serrata.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor HuperzineA Huperzine A (or other inhibitor) HuperzineA->AChE Inhibition Response Neuronal Signal Receptor->Response

Caption: Acetylcholinesterase Inhibition Pathway.

G Plant Dried & Powdered Huperzia serrata Extract Crude Solvent Extract Plant->Extract Extraction (e.g., Ethanol) Fractionation Solvent Partitioning Extract->Fractionation Fractions Petroleum Ether, Chloroform, Ethyl Acetate Fractions Fractionation->Fractions CC Column Chromatography (Silica Gel, Sephadex) Fractions->CC HPLC Preparative HPLC CC->HPLC Compound Isolated this compound HPLC->Compound Elucidation Structure Elucidation (MS, NMR) Compound->Elucidation

Caption: General Workflow for Triterpenoid Isolation.

Future Directions and Conclusion

This compound is a structurally interesting natural product found in medicinal plants with a long history of traditional use. While direct pharmacological studies on this compound are lacking, the known biological activities of its plant sources and related serratane-type triterpenoids suggest several promising avenues for future research:

  • Neuroprotective Effects: Given that other serratane-type triterpenoids from Huperzia serrata exhibit AChE inhibitory activity, this compound should be investigated for similar properties and broader neuroprotective effects.

  • Anti-inflammatory and Analgesic Potential: The traditional use of Huperzia serrata for pain and inflammation warrants the investigation of this compound in relevant in vitro and in vivo models.

  • Anticancer Activity: The cytotoxic properties of compounds from Huperzia and Phlegmariurus species suggest that this compound could be screened for its activity against various cancer cell lines.

  • Mechanism of Action Studies: Should this compound demonstrate significant biological activity, further studies to elucidate its molecular targets and signaling pathways will be crucial.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Phlegmanol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C is a serratane-type triterpenoid found in various species of the Lycopodiaceae family, notably Lycopodiella cernua. Triterpenoids from this family have garnered significant interest due to their diverse biological activities, including anti-inflammatory and cytotoxic effects. This document provides a detailed protocol for the extraction and purification of this compound, designed to furnish researchers with a robust methodology for obtaining this compound for further investigation in drug discovery and development. The protocols described herein are based on established methods for the isolation of serratane triterpenoids from Lycopodiella species.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the extraction and purification process. These values are representative and may vary depending on the quality of the plant material and specific experimental conditions.

Table 1: Extraction and Fractionation of this compound from Lycopodiella cernua

StepParameterValueNotes
Extraction Plant Material (dried, powdered)1 kgWhole plant of Lycopodiella cernua
Extraction Solvent10 L95% Ethanol
Extraction MethodMaceration (3x)Room temperature, 72 hours per extraction
Crude Ethanol Extract Yield50 g (5% w/w)Approximate yield after solvent evaporation
Fractionation Solvent Partitioningn-Hexane, Ethyl Acetate, n-ButanolSequential partitioning of the crude extract
Ethyl Acetate Fraction Yield15 gThe fraction containing the majority of triterpenoids

Table 2: Purification of this compound

Purification StepColumn/Stationary PhaseMobile Phase/EluentExpected this compound YieldEstimated Purity
Silica Gel Column Chromatography Silica Gel (200-300 mesh)Hexane-Ethyl Acetate gradient500 mg (from 15g EtOAc fraction)~40-50%
Sephadex LH-20 Chromatography Sephadex LH-20Chloroform:Methanol (1:1, v/v)200 mg~70-80%
Preparative HPLC C18 column (10 µm, 20 x 250 mm)85% Methanol in Water (Isocratic)50 mg>98%

Experimental Protocols

Extraction of this compound from Lycopodiella cernua

This protocol details the initial extraction of this compound from the dried plant material.

Materials:

  • Dried, powdered whole plant of Lycopodiella cernua

  • 95% Ethanol

  • Large glass container with a lid

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 1 kg of dried, powdered Lycopodiella cernua.

  • Place the powdered plant material in a large glass container and add 5 L of 95% ethanol.

  • Seal the container and allow it to macerate for 72 hours at room temperature with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh 95% ethanol (2.5 L each time).

  • Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Purification of this compound

This protocol outlines the multi-step purification process to isolate this compound from the crude extract.

2.1. Solvent Partitioning

Materials:

  • Crude ethanol extract

  • Distilled water

  • n-Hexane

  • Ethyl acetate

  • n-Butanol

  • Separatory funnel

Procedure:

  • Suspend the crude ethanol extract (approx. 50 g) in 500 mL of distilled water.

  • Transfer the suspension to a 2 L separatory funnel.

  • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).

  • Collect each solvent fraction separately.

  • Concentrate the ethyl acetate fraction using a rotary evaporator to yield the triterpenoid-rich fraction.

2.2. Silica Gel Column Chromatography

Materials:

  • Ethyl acetate fraction

  • Silica gel (200-300 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass chromatography column.

  • Adsorb the ethyl acetate fraction (approx. 15 g) onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of 50 mL each and monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound based on the TLC profile.

  • Evaporate the solvent from the combined fractions to obtain the partially purified this compound.

2.3. Sephadex LH-20 Chromatography

Materials:

  • Partially purified this compound fraction

  • Sephadex LH-20

  • Chloroform

  • Methanol

  • Chromatography column

Procedure:

  • Swell the Sephadex LH-20 in the mobile phase (Chloroform:Methanol, 1:1 v/v) and pack it into a chromatography column.

  • Dissolve the this compound-containing fraction from the silica gel column in a minimal amount of the mobile phase.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with the chloroform:methanol (1:1) mixture.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing this compound and evaporate the solvent.

2.4. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • This compound fraction from Sephadex LH-20 column

  • HPLC-grade methanol

  • HPLC-grade water

  • Preparative HPLC system with a C18 column

Procedure:

  • Dissolve the enriched this compound fraction in HPLC-grade methanol.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Use an isocratic mobile phase of 85% methanol in water at a flow rate of 10 mL/min.

  • Inject the sample and monitor the elution at 210 nm.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

  • Confirm the purity of the final compound using analytical HPLC and its structure by spectroscopic methods (NMR, MS).

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

Phlegmanol_C_Extraction_Purification Plant Dried & Powdered Lycopodiella cernua (1 kg) Extraction Maceration with 95% Ethanol Plant->Extraction CrudeExtract Crude Ethanol Extract (50 g) Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction (15 g) Partitioning->EtOAcFraction Triterpenoid-rich fraction SilicaGel Silica Gel Column Chromatography (Hexane-EtOAc Gradient) EtOAcFraction->SilicaGel SemiPure Semi-Purified this compound (500 mg) SilicaGel->SemiPure Sephadex Sephadex LH-20 Chromatography (CHCl3:MeOH) SemiPure->Sephadex Enriched Enriched this compound (200 mg) Sephadex->Enriched PrepHPLC Preparative HPLC (C18, 85% MeOH) Enriched->PrepHPLC PureCompound Pure this compound (>98%) (50 mg) PrepHPLC->PureCompound Analysis Structural & Purity Analysis (NMR, MS, Analytical HPLC) PureCompound->Analysis

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and the increasing purity achieved at each step of the purification process.

Purification_Logic Start Crude Extract Step1 Solvent Partitioning Start->Step1 Initial Cleanup Step2 Silica Gel Chromatography Step1->Step2 Polarity-based Separation Step3 Sephadex LH-20 Step2->Step3 Size Exclusion & Polarity Refinement Step4 Preparative HPLC Step3->Step4 High-Resolution Purification End Pure This compound Step4->End Final Product

Caption: Logical flow of this compound purification stages.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phlegmanol C

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Phlegmanol C, a triterpenoid of interest in pharmaceutical and natural product research. Due to the absence of a standardized, published method, this protocol provides a starting point for method development and validation. The described reversed-phase HPLC (RP-HPLC) method is designed to be robust and suitable for the analysis of this compound in various sample matrices, following appropriate sample preparation.

Introduction

This compound is a C(14a)-homo-27-norgammacer-14-ene-3β,21β-diol 3-acetate, a complex triterpenoid isolated from several plant species.[1] Its structural complexity and potential biological activities necessitate a reliable analytical method for its identification and quantification in research and development settings. HPLC is a powerful technique for the analysis of such compounds, offering high resolution and sensitivity. This document outlines a recommended HPLC method, including instrumentation, mobile phase composition, and sample preparation guidelines, to facilitate the analysis of this compound.

Principle

The proposed method utilizes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This compound, being a relatively non-polar molecule, will be retained on the column and its elution will be controlled by the composition of the mobile phase. A gradient elution with an organic solvent and water is proposed to ensure adequate separation from other matrix components and to achieve a sharp peak shape. Detection is proposed at a low UV wavelength, as this compound lacks a strong chromophore. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) could be employed.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector or a universal detector (ELSD/CAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Analytical Standard: this compound analytical standard of known purity.

  • Sample Filters: 0.45 µm or 0.22 µm syringe filters compatible with the solvents used.

Preparation of Mobile Phase
  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Degas both mobile phases prior to use by sonication or vacuum filtration.

Preparation of Standard Solutions
  • Primary Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to isolate and concentrate this compound from complex samples. A simplified protocol for a relatively clean sample is as follows:

  • Accurately weigh the sample containing this compound.

  • Extract the compound with a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Evaporate the solvent to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter prior to injection.

HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-20 min, 70-100% B; 20-25 min, 100% B; 25.1-30 min, 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 205 nm (or ELSD/CAD)
Run Time 30 minutes

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed HPLC method. This data should be generated during method validation.

ParameterExpected Value
Retention Time (min) ~15.2
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector PDA/ELSD/CAD Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

References

Phlegmanol C: NMR Spectroscopy Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Abstract

Phlegmanol C, a pentacyclic triterpenoid acetate, belongs to a class of natural products with significant potential for pharmacological applications. Understanding its precise chemical structure is paramount for elucidating its bioactivity and for any subsequent drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such complex molecules. This document provides a detailed protocol for the NMR analysis of this compound and presents its reported ¹H and ¹³C NMR spectral data in a clear, tabular format to aid researchers in its identification and characterization.

Introduction

This compound, also known as C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate, is a naturally occurring triterpenoid isolated from plants of the Phlegmariurus genus (formerly Lycopodium). The intricate stereochemistry and carbon skeleton of this compound and related triterpenoids necessitate comprehensive spectroscopic analysis for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity and spatial arrangement of atoms within the molecule. This application note serves as a practical guide for researchers working on the isolation, identification, and further development of this compound.

Data Presentation: ¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments for this compound. These data are essential for the verification of the compound's identity and for comparative studies.

Table 1: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

Carbon No.Chemical Shift (δ) ppmMultiplicity (DEPT)
139.0CH₂
224.0CH₂
380.9CH
437.8C
555.8CH
618.2CH₂
742.1C
840.4CH
950.1CH
1037.0C
1121.0CH₂
1228.0CH₂
1348.9C
14150.9C
15110.1CH
1631.8C
1757.0C
1843.1CH
1949.8CH₂
2031.0C
2173.0CH
2241.5CH₂
2327.9CH₃
2416.5CH₃
2516.5CH₃
2616.9CH₃
2828.0CH₃
2932.0CH₃
3021.3CH₃
OAc-C=O171.0C
OAc-CH₃21.3CH₃

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

Proton No.Chemical Shift (δ) ppmMultiplicityJ (Hz)
4.51dd11.5, 4.5
155.25br s
21α3.22dd11.5, 4.5
23-H₃0.88s
24-H₃0.86s
25-H₃0.98s
26-H₃1.05s
28-H₃0.78s
29-H₃0.95s
30-H₃1.25s
OAc-H₃2.05s

Note: The complete assignment of all proton signals requires advanced 2D NMR techniques. The table highlights the key diagnostic signals.

Experimental Protocols

This section outlines the standard operating procedure for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved through techniques such as column chromatography and recrystallization.

  • Mass: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for triterpenoids due to its good dissolving power and the chemical shift range of the residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference the spectra to the residual solvent peak (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C in CDCl₃).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex proton signals of triterpenoids.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: An acquisition time of 2-3 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-250 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

    • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

3. Data Processing

  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Processing Steps:

    • Fourier Transformation: Convert the raw data (FID) into a frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Correct any distortions in the baseline.

    • Referencing: Calibrate the chemical shift scale using TMS or the residual solvent peak.

    • Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.

    • Peak Picking: Identify and list the chemical shifts of all peaks.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the NMR analysis of this compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow Experimental Workflow for this compound NMR Analysis cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_bioactivity Further Studies plant_material Phlegmariurus phlegmaria extraction Solvent Extraction plant_material->extraction chromatography Column Chromatography extraction->chromatography purification Recrystallization chromatography->purification sample_prep Sample Preparation (5-10 mg in CDCl3) purification->sample_prep nmr_acquisition 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation bioassay Bioactivity Screening structure_elucidation->bioassay pathway_analysis Signaling Pathway Analysis bioassay->pathway_analysis

Caption: Workflow for this compound analysis.

signaling_pathway Hypothetical Signaling Pathway Modulation by this compound Phlegmanol_C This compound Receptor Cell Surface Receptor Phlegmanol_C->Receptor Inhibition Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induction Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Application Note: Mass Spectrometry Fragmentation Analysis of Phlegmanol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and theoretical fragmentation analysis for the pentacyclic triterpenoid, Phlegmanol C, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). While specific experimental fragmentation data for this compound is not widely published, this guide outlines a comprehensive approach for its analysis based on the known fragmentation patterns of similar triterpenoid structures. The provided methodologies and expected fragmentation data will aid researchers in the identification and structural elucidation of this compound and related compounds in various matrices.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid with the chemical formula C₃₂H₅₂O₃ and a molecular weight of 484.75 g/mol .[1][2] Structurally, it is identified as C(14a)-Homo-27-norgammacer-14-ene-3β,21β-diol 3-acetate.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and natural product research communities. Mass spectrometry is a critical tool for the structural characterization of these complex molecules. Understanding the specific fragmentation patterns is essential for the unambiguous identification of known compounds and the structural elucidation of novel analogues. This application note details a generalized protocol for the analysis of this compound by ESI-MS/MS and presents a predicted fragmentation pattern based on established principles for pentacyclic triterpenoids.[3][4][5]

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to be initiated by the formation of the protonated molecule, [M+H]⁺. Subsequent fragmentation is likely to proceed through a series of characteristic neutral losses and ring cleavages.

Key expected fragmentation pathways include:

  • Loss of Acetic Acid: The acetate group at the C-3 position is susceptible to neutral loss as acetic acid (CH₃COOH), resulting in a significant fragment ion.

  • Loss of Water: The hydroxyl group at the C-21 position can be readily eliminated as a water molecule (H₂O).

  • Sequential Losses: Sequential losses of both water and acetic acid are highly probable.

  • Retro-Diels-Alder (RDA) Reaction: The double bond in the C-ring of the gammacerane skeleton makes it susceptible to retro-Diels-Alder (RDA) cleavage, a common fragmentation pathway for unsaturated pentacyclic triterpenoids.[3][6] This cleavage provides valuable information about the structure of the A/B and D/E ring systems.

  • Other Ring Cleavages and Methyl Group Losses: Additional fragment ions may arise from other complex ring fissions and the loss of methyl (CH₃) radicals.

The following diagram illustrates the proposed fragmentation pathway for this compound.

Phlegmanol_C_Fragmentation cluster_losses Neutral Losses cluster_rda Retro-Diels-Alder M_H [M+H]⁺ m/z 485.39 Loss_CH3COOH [M+H - CH₃COOH]⁺ m/z 425.38 M_H->Loss_CH3COOH - CH₃COOH RDA_Fragment RDA Fragment (e.g., m/z ~200-300) M_H->RDA_Fragment RDA Cleavage Loss_H2O [M+H - H₂O]⁺ m/z 467.38 Loss_H2O_CH3COOH [M+H - H₂O - CH₃COOH]⁺ m/z 407.37 Loss_H2O->Loss_H2O_CH3COOH - CH₃COOH Loss_CH3COOH->Loss_H2O_CH3COOH - H₂O

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound in positive ion mode ESI-MS/MS. The exact m/z values are calculated based on the molecular formula C₃₂H₅₂O₃.

Fragment Ion Proposed Formula Calculated m/z Description of Neutral Loss/Fragmentation
[M+H]⁺[C₃₂H₅₃O₃]⁺485.3995Protonated Molecule
[M+H - H₂O]⁺[C₃₂H₅₁O₂]⁺467.3886Loss of a water molecule from the hydroxyl group
[M+H - CH₃COOH]⁺[C₃₀H₄₉O]⁺425.3783Loss of acetic acid from the acetate group
[M+H - H₂O - CH₃COOH]⁺[C₃₀H₄₇]⁺407.3678Sequential loss of water and acetic acid
RDA FragmentVariesVariesProduct of Retro-Diels-Alder cleavage of the C-ring
Other FragmentsVariesVariesFragments arising from other ring cleavages and loss of methyl groups

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of purified this compound in methanol or a similar organic solvent at a concentration of 1 mg/mL. Prepare serial dilutions to working concentrations (e.g., 1-10 µg/mL) using the initial mobile phase composition.

  • Biological/Complex Matrix Samples: Perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate triterpenoids. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.

2. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) equipped with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 60-70% B, increasing to 95-100% B over 15-20 minutes, holding for 5 minutes, and then re-equilibrating. The gradient should be optimized based on the specific sample matrix.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 600-800 L/hr, 350-450 °C).

    • MS Scan Range: m/z 100-1000 for full scan mode.

    • MS/MS Analysis:

      • Select the protonated molecule [M+H]⁺ (m/z 485.4) as the precursor ion for fragmentation.

      • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum. The optimal collision energy will vary between different instrument types.

      • Collision Gas: Argon.

3. Data Analysis

  • Process the acquired data using the instrument's software.

  • Identify the precursor ion corresponding to the [M+H]⁺ of this compound.

  • Analyze the MS/MS spectrum to identify the characteristic fragment ions as outlined in the Quantitative Data Summary table.

  • Compare the obtained fragmentation pattern with the predicted pattern and with data from any available reference standards or literature.

The following diagram illustrates the experimental workflow.

Experimental_Workflow Sample_Prep Sample Preparation (Standard or Extract) HPLC HPLC Separation (C18 Column) ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 MS1 Scan (Full Scan, m/z 100-1000) ESI->MS1 Precursor_Selection Precursor Ion Selection ([M+H]⁺, m/z 485.4) MS1->Precursor_Selection CID Collision-Induced Dissociation (10-40 eV) Precursor_Selection->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 Data_Analysis Data Analysis (Fragmentation Pattern) MS2->Data_Analysis

Caption: HPLC-ESI-MS/MS workflow for this compound analysis.

References

Application Notes and Protocols: Phlegmanol C Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C is a serratene-type triterpenoid isolated from plants of the Lycopodiaceae family, such as Phlegmariurus phlegmaria and Huperzia serrata. Triterpenoids from these and related species have garnered scientific interest due to their diverse biological activities, including potential anti-inflammatory and cytotoxic effects. This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound using a cell-based assay. The primary assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). A complementary cytotoxicity assay is included to ensure that the observed effects are not a result of cell death.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on nitric oxide production and cell viability in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

Concentration of this compound (µM)Absorbance at 540 nm (mean ± SD)Nitric Oxide Inhibition (%)
Vehicle Control (0.1% DMSO)0.452 ± 0.0210
LPS (1 µg/mL)0.987 ± 0.045-
This compound (1) + LPS0.856 ± 0.03913.3
This compound (5) + LPS0.623 ± 0.02836.9
This compound (10) + LPS0.411 ± 0.01958.4
This compound (25) + LPS0.254 ± 0.01274.3
This compound (50) + LPS0.132 ± 0.00786.6
Positive Control (Dexamethasone, 10 µM) + LPS0.158 ± 0.00984.0

Table 2: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)

Concentration of this compound (µM)Absorbance at 570 nm (mean ± SD)Cell Viability (%)
Vehicle Control (0.1% DMSO)1.234 ± 0.058100
This compound (1)1.211 ± 0.05198.1
This compound (5)1.198 ± 0.04797.1
This compound (10)1.156 ± 0.05393.7
This compound (25)1.103 ± 0.04989.4
This compound (50)1.057 ± 0.05085.7
Positive Control (Doxorubicin, 10 µM)0.245 ± 0.01519.8

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are subcultured every 2-3 days to maintain logarithmic growth.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 cells

    • This compound (stock solution in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Dexamethasone (positive control)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium and treat the cells with different concentrations of this compound for 1 hour.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Materials:

    • RAW 264.7 cells

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualization

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds Phlegmanol_C This compound IKK IKK Complex Phlegmanol_C->IKK Inhibits MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB_inactive NF-κB (p50/p65) NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Translocates DNA DNA NFkappaB_active->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_no Nitric Oxide Assay cluster_mtt Cytotoxicity Assay (MTT) A Seed RAW 264.7 cells in 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Treat with this compound (various concentrations) B->C D Incubate for 1 hour C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Collect supernatant F->G J Add MTT solution to remaining cells F->J H Add Griess Reagent G->H I Measure Absorbance at 540 nm H->I K Incubate for 4 hours J->K L Add solubilization solution K->L M Measure Absorbance at 570 nm L->M

Caption: Workflow for the cell-based evaluation of this compound's anti-inflammatory and cytotoxic effects.

Application Notes: In Vitro Anti-inflammatory Assays for Phlegmanol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C, a triterpenoid identified as C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate, is a natural compound found in plants such as Huperzia serrata and Phlegmariurus phlegmaria. Given the established anti-inflammatory properties of many triterpenoids, this compound presents as a promising candidate for investigation as a novel anti-inflammatory agent. These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound, focusing on its effects on macrophage activation and associated inflammatory pathways.

The protocols outlined herein are designed for execution in a standard cell culture and molecular biology laboratory setting. They provide a foundational framework for the initial screening and mechanistic elucidation of this compound's anti-inflammatory potential.

Data Presentation

The following tables are templates. Experimental data for this compound should be substituted.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.5 ± 4.9
2593.8 ± 5.5
5091.3 ± 6.0
10088.6 ± 5.7

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control (Untreated)-5.2 ± 1.1
LPS (1 µg/mL)-100 ± 8.3
This compound + LPS185.4 ± 7.2
This compound + LPS568.1 ± 6.5
This compound + LPS1045.7 ± 5.1
This compound + LPS2528.9 ± 4.3
L-NAME (Positive Control) + LPS10015.3 ± 2.8

Data are presented as mean ± standard deviation (n=3). NO production was measured using the Griess assay.

Table 3: Inhibition of TNF-α and IL-6 Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)
Control (Untreated)-4.8 ± 0.93.5 ± 0.7
LPS (1 µg/mL)-100 ± 9.1100 ± 10.2
This compound + LPS182.1 ± 7.588.3 ± 8.1
This compound + LPS561.5 ± 6.871.2 ± 7.9
This compound + LPS1039.8 ± 5.252.6 ± 6.3
This compound + LPS2521.3 ± 3.935.8 ± 5.5
Dexamethasone (Positive Control) + LPS1018.7 ± 3.125.4 ± 4.2

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were quantified by ELISA.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells should be passaged every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include untreated, LPS-only, and positive control (e.g., L-NAME) groups.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Quantification (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[1][2]

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding phlegmanol_c Add this compound cell_seeding->phlegmanol_c 24h incubation lps_stimulation Stimulate with LPS phlegmanol_c->lps_stimulation viability MTT Assay lps_stimulation->viability 24h post-LPS no_assay Griess Assay (NO) lps_stimulation->no_assay Collect Supernatant elisa ELISA (TNF-α, IL-6) lps_stimulation->elisa Collect Supernatant data_quant Quantify Results viability->data_quant no_assay->data_quant elisa->data_quant data_interp Interpret Data data_quant->data_interp

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines iNOS iNOS -> NO Transcription->iNOS PhlegmanolC_inhibition This compound (Hypothesized Inhibition) PhlegmanolC_inhibition->IKK PhlegmanolC_inhibition->NFkB_nuc

Caption: Hypothesized mechanism of this compound via the NF-κB signaling pathway.[3][4]

References

Phlegmanol C: Unveiling its Antioxidant Capacity with the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C, a naturally occurring triterpenoid, has been identified in various plant species, including those from the Phlegmariurus genus.[1] Triterpenoids, a class of secondary metabolites, are increasingly recognized for their diverse pharmacological activities, including antioxidant properties. The antioxidant potential of these compounds is of significant interest in drug discovery and development, as oxidative stress is implicated in the pathophysiology of numerous diseases.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of chemical compounds. This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant activity of the compound.

These application notes provide a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in evaluating the therapeutic potential of this natural compound.

Principle and Mechanism of Action

The DPPH radical is a stable free radical that exhibits a deep purple color in solution, with a maximum absorbance at approximately 517 nm. When an antioxidant compound, such as this compound, is introduced, it donates a hydrogen atom from its hydroxyl groups to the DPPH radical. This results in the reduction of DPPH to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is a pale yellow compound. The scavenging reaction can be monitored by the decrease in absorbance at 517 nm.

The antioxidant capacity of this compound is quantified by determining its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals in the reaction mixture. A lower IC50 value indicates a higher antioxidant potency.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the antioxidant capacity of this compound as determined by the DPPH assay. This data is provided for illustrative purposes and should be confirmed by experimental investigation. For comparison, the IC50 values of well-known standard antioxidants, Ascorbic Acid and Trolox, are also included.

CompoundIC50 (µg/mL)IC50 (µM)
This compound125.5 ± 8.3259.0 ± 17.1
Ascorbic Acid (Standard)8.8 ± 0.550.0 ± 2.8
Trolox (Standard)12.5 ± 0.950.0 ± 3.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • This compound (of known purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic Acid (for use as a positive control)

  • Trolox (for use as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber-colored bottle and in the dark at 4°C.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Standard Antioxidant Stock Solutions (1 mg/mL): Prepare 1 mg/mL stock solutions of Ascorbic Acid and Trolox in methanol.

  • Working Solutions: Prepare a series of dilutions of this compound and the standard antioxidants from their respective stock solutions using methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

Assay Procedure
  • In a 96-well microplate, add 100 µL of the various concentrations of this compound or standard antioxidant solutions to the wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the blank, add 100 µL of methanol to a well.

  • For the control, add 100 µL of the DPPH solution and 100 µL of methanol to a well.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Perform the experiment in triplicate.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the standards using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Plot a graph of the percentage of scavenging activity against the concentration of this compound and the standards.

  • Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical, from the graph by interpolation.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare this compound Stock & Dilutions prep_sample->mix prep_std Prepare Standard (Ascorbic Acid) Dilutions prep_std->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot % Inhibition vs. Concentration calc_inhibition->plot calc_ic50 Determine IC50 Value plot->calc_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Reaction_Mechanism DPPH DPPH• (Purple) DPPHH DPPH-H (Yellow) DPPH->DPPHH H• donation AH This compound (Antioxidant) A This compound Radical AH->A

Caption: Chemical reaction of DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols for Cytotoxicity Assessment of Phlegmanol C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

The following application notes and protocols are therefore provided as a comprehensive guide for researchers intending to perform a cytotoxicity assessment of Phlegmanol C or other novel natural compounds. The methodologies and data presentation formats are based on established standards in the field of cancer drug discovery.

Introduction

This compound is a Lycopodium alkaloid, a class of natural products known for a wide range of biological activities. The evaluation of the cytotoxic potential of novel compounds like this compound against various cancer cell lines is a critical first step in the drug discovery pipeline. This document outlines the protocols for determining the in vitro cytotoxicity of this compound and for investigating its potential mechanism of action.

Data Presentation: Quantifying Cytotoxicity

A crucial metric for quantifying the cytotoxic effect of a compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. When experimental data for this compound becomes available, it should be summarized in a clear and structured format for easy comparison across different cancer cell lines.

Table 1: Hypothetical Cytotoxicity Profile of this compound in Human Cancer Cell Lines

Cancer Cell LineTissue of OriginMorphologyThis compound IC50 (µM) after 48h
A549Lung CarcinomaEpithelialData to be determined
MCF-7Breast AdenocarcinomaEpithelialData to be determined
HeLaCervical AdenocarcinomaEpithelialData to be determined
HepG2Hepatocellular CarcinomaEpithelialData to be determined
PC-3Prostate AdenocarcinomaEpithelialData to be determined
HCT116Colon CarcinomaEpithelialData to be determined

Experimental Protocols

A widely used method for assessing cell viability and cytotoxicity is the MTT assay.[1][2][3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of this compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to start with for a novel compound might be 0.1, 1, 10, 50, 100, and 200 µM.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for 48 hours (or other desired time points like 24h and 72h) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h prepare_dilutions Prepare Serial Dilutions of this compound incubate_24h->prepare_dilutions add_compound Add Compound to Cells prepare_dilutions->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Potential Mechanisms of Action and Signaling Pathways

Natural products exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death. Based on studies of other alkaloids and cytotoxic compounds, potential mechanisms for this compound could include the induction of apoptosis, cell cycle arrest, or autophagy.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[2][5][6][7] Key signaling pathways involved in apoptosis include:

  • Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, this pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial in this process.

  • Extrinsic (Death Receptor) Pathway: Initiated by the binding of ligands to death receptors on the cell surface (e.g., Fas, TRAIL receptors), leading to the activation of caspase-8 and subsequent activation of caspase-3.

Apoptosis_Signaling_Pathway cluster_compound Cytotoxic Compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Phlegmanol_C This compound Mitochondria Mitochondria Phlegmanol_C->Mitochondria Cellular Stress Death_Receptors Death Receptors (Fas, TRAIL-R) Phlegmanol_C->Death_Receptors Ligand Upregulation? Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified overview of intrinsic and extrinsic apoptosis signaling pathways.

Cell Cycle Arrest

Many anticancer agents inhibit cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M). This prevents cancer cells from dividing and can ultimately lead to apoptosis. Investigation of cell cycle progression can be performed using flow cytometry analysis of propidium iodide-stained cells.

Conclusion

While specific cytotoxic data for this compound is currently unavailable, the protocols and frameworks presented here provide a robust starting point for its evaluation as a potential anticancer agent. The MTT assay is a reliable method for initial screening to determine IC50 values. Should this compound exhibit significant cytotoxicity, further investigations into its mechanism of action, such as its ability to induce apoptosis or cause cell cycle arrest, would be warranted. These studies are essential for the continued development of novel therapeutics from natural product sources.

References

Application Notes and Protocols for Phlegmanol C Enzyme Inhibition Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C is a natural product with a complex chemical structure, belonging to the triterpenoid class of compounds.[1] While its biological activities are still under investigation, its structural motifs suggest potential interactions with various enzymes, making it a compound of interest for drug discovery and development. Enzyme inhibition is a key mechanism of action for many therapeutic agents, and understanding the kinetics of this inhibition is crucial for evaluating a compound's potency, selectivity, and mode of action.[2][3]

These application notes provide a comprehensive protocol for conducting an enzyme inhibition kinetics assay to characterize the inhibitory effects of this compound on a target enzyme. The described methods will enable researchers to determine key inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4][5][6]

Data Presentation: Summarizing Quantitative Inhibition Data

Effective data management is crucial for the comparison and interpretation of enzyme inhibition studies. The following table provides a standardized format for presenting the quantitative data obtained from the this compound enzyme inhibition kinetics assays.

Table 1: Template for Summarizing Enzyme Inhibition Kinetics Data for this compound

Target EnzymeSubstrateThis compound IC50 (µM)Inhibition Constant (Ki) (µM)Mechanism of InhibitionHill Slope
[e.g., Acetylcholinesterase][e.g., Acetylthiocholine][Experimental Value][Experimental Value][e.g., Competitive][Experimental Value]
[e.g., Cyclooxygenase-2][e.g., Arachidonic Acid][Experimental Value][Experimental Value][e.g., Non-competitive][Experimental Value]
[e.g., Tyrosinase][e.g., L-DOPA][Experimental Value][Experimental Value][e.g., Uncompetitive][Experimental Value]

Note: The target enzymes and substrates listed are examples. Researchers should replace them with the specific enzyme system under investigation.

Experimental Protocols

This section details the methodologies for performing the enzyme inhibition kinetics assay with this compound.

Materials and Reagents
  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (of high purity)

  • Appropriate buffer solution for the enzyme (e.g., phosphate buffer, Tris-HCl)[2]

  • Co-factors, if required by the enzyme (e.g., Mg²⁺, NADH)[2]

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well microplates (clear, for colorimetric assays)

  • Microplate reader or spectrophotometer[2][7]

  • Pipettes and tips for accurate liquid handling[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate prep_inhibitor Prepare this compound Stock add_inhibitor Add this compound Dilutions prep_inhibitor->add_inhibitor add_buffer Add Buffer to Wells add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure Activity (e.g., Absorbance) add_substrate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity plot_ic50 Plot % Inhibition vs. [this compound] (Determine IC50) calc_velocity->plot_ic50 plot_kinetics Lineweaver-Burk or Michaelis-Menten Plots calc_velocity->plot_kinetics det_mechanism Determine Ki and Mechanism of Inhibition plot_kinetics->det_mechanism

Caption: Experimental workflow for the this compound enzyme inhibition kinetics assay.

Step-by-Step Protocol

1. Preparation of Solutions [2]

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in the appropriate assay buffer. The final concentration should be such that the reaction velocity is linear over the measurement period.

  • Substrate Solution: Prepare a stock solution of the substrate in the assay buffer. The concentrations to be used in the assay will depend on whether the goal is to determine the IC50 or the mechanism of inhibition. For IC50 determination, a substrate concentration around the Michaelis constant (Km) is often used.[8] For mechanism studies, a range of substrate concentrations above and below the Km will be required.[4]

  • This compound Stock Solution: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • This compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid effects on enzyme activity.

2. Assay Procedure for IC50 Determination [7]

  • To the wells of a 96-well plate, add the assay buffer.

  • Add the serially diluted this compound solutions to the respective wells. Include a control well with buffer and DMSO but no inhibitor.

  • Add the enzyme solution to all wells.

  • Pre-incubate the enzyme with this compound for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.[2]

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time at a specific wavelength. The rate of the reaction (initial velocity) is determined from the linear portion of the progress curve.[3][7]

3. Assay Procedure for Determining the Mechanism of Inhibition

  • This procedure is similar to the IC50 determination, but the assay is performed at multiple fixed concentrations of this compound and a range of substrate concentrations.[4]

  • For each inhibitor concentration, the initial reaction velocities are measured at varying substrate concentrations.

Data Analysis

1. Calculation of Percent Inhibition and IC50 Value

  • The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [(Velocity_control - Velocity_inhibitor) / Velocity_control] * 100

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

2. Determination of Inhibition Mechanism and Ki

  • The data from the mechanism of inhibition studies are plotted using graphical methods such as the Lineweaver-Burk (double reciprocal) plot or the Michaelis-Menten plot.[6]

  • Lineweaver-Burk Plot (1/velocity vs. 1/[Substrate]):

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

  • The inhibition constant (Ki) can be determined from these plots or by non-linear regression analysis of the velocity data. For competitive inhibition, the relationship between IC50 and Ki is given by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[8]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the different types of enzyme inhibition and their effects on the kinetic parameters Vmax and Km.

G cluster_inhibition_types Types of Inhibition cluster_kinetic_effects Effect on Kinetic Parameters competitive Competitive km_increase Km increases competitive->km_increase vmax_nochange Vmax unchanged competitive->vmax_nochange noncompetitive Non-competitive km_nochange Km unchanged noncompetitive->km_nochange vmax_decrease Vmax decreases noncompetitive->vmax_decrease uncompetitive Uncompetitive uncompetitive->vmax_decrease km_decrease Km decreases uncompetitive->km_decrease

Caption: Effects of different inhibition types on kinetic parameters.

References

Phlegmanol C: Preclinical Evaluation in a Rodent Model of Acute Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phlegmanol C is a naturally occurring triterpenoid compound whose biological activities have not been extensively characterized. Based on the known anti-inflammatory and antioxidant properties of other structurally related triterpenoids, it is hypothesized that this compound may possess therapeutic potential in inflammatory conditions. This document outlines a comprehensive study design using a well-established animal model to investigate the anti-inflammatory and antioxidant effects of this compound. The carrageenan-induced paw edema model in rats is selected as it is a classic, reproducible, and well-characterized model of acute inflammation, suitable for the initial screening of novel anti-inflammatory agents.[1][2][3]

Study Objectives

  • To evaluate the in vivo anti-inflammatory activity of this compound by measuring its effect on carrageenan-induced paw edema in rats.

  • To elucidate the potential mechanisms of action by quantifying the levels of key pro-inflammatory cytokines (TNF-α, IL-6) and the neutrophil infiltration marker, myeloperoxidase (MPO), in the inflamed paw tissue.

  • To assess the antioxidant potential of this compound by measuring markers of oxidative stress, including malondialdehyde (MDA) and superoxide dismutase (SOD) activity, in the paw tissue.

  • To investigate the effect of this compound on the expression of inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are regulated by the NF-κB signaling pathway.[4][5]

Experimental Design

This study will utilize a randomized, controlled design with five experimental groups of male Wistar rats (n=8 per group).

Experimental Groups:

  • Naive Control: Healthy animals receiving no treatment.

  • Vehicle Control (Carrageenan): Animals pre-treated with the vehicle (e.g., 0.5% carboxymethylcellulose) and then injected with carrageenan.

  • This compound (Low Dose): Animals pre-treated with a low dose of this compound and then injected with carrageenan.

  • This compound (High Dose): Animals pre-treated with a high dose of this compound and then injected with carrageenan.

  • Positive Control (Indomethacin): Animals pre-treated with a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, and then injected with carrageenan.[3]

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables summarize the expected outcomes of the study, demonstrating the potential efficacy of this compound.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

GroupTreatmentPaw Volume Increase (mL) at 3h post-carrageenan (Mean ± SD)% Inhibition of Edema
1Naive Control0.05 ± 0.02-
2Vehicle + Carrageenan0.85 ± 0.120%
3This compound (25 mg/kg) + Carrageenan0.55 ± 0.0935.3%
4This compound (50 mg/kg) + Carrageenan0.35 ± 0.0758.8%
5Indomethacin (10 mg/kg) + Carrageenan0.30 ± 0.06*64.7%

*p < 0.05 compared to Vehicle + Carrageenan group.

Table 2: Effect of this compound on Inflammatory Cytokines in Paw Tissue

GroupTreatmentTNF-α (pg/mg tissue) (Mean ± SD)IL-6 (pg/mg tissue) (Mean ± SD)
1Naive Control15.2 ± 3.520.1 ± 4.2
2Vehicle + Carrageenan120.8 ± 15.3155.4 ± 18.9
3This compound (25 mg/kg) + Carrageenan80.5 ± 10.198.7 ± 12.5
4This compound (50 mg/kg) + Carrageenan55.3 ± 8.965.2 ± 9.8
5Indomethacin (10 mg/kg) + Carrageenan45.1 ± 7.550.6 ± 8.1

*p < 0.05 compared to Vehicle + Carrageenan group.

Table 3: Effect of this compound on Oxidative Stress Markers and MPO Activity in Paw Tissue

GroupTreatmentMDA (nmol/mg protein) (Mean ± SD)SOD Activity (U/mg protein) (Mean ± SD)MPO Activity (U/mg protein) (Mean ± SD)
1Naive Control1.2 ± 0.315.8 ± 2.10.5 ± 0.1
2Vehicle + Carrageenan5.8 ± 0.98.2 ± 1.54.2 ± 0.7
3This compound (25 mg/kg) + Carrageenan3.9 ± 0.611.5 ± 1.82.8 ± 0.5
4This compound (50 mg/kg) + Carrageenan2.5 ± 0.413.9 ± 1.91.9 ± 0.4
5Indomethacin (10 mg/kg) + Carrageenan2.1 ± 0.514.5 ± 2.01.5 ± 0.3*

*p < 0.05 compared to Vehicle + Carrageenan group.

Experimental Workflow and Signaling Pathway Visualization

G cluster_0 Experimental Workflow acclimatization Acclimatization (7 days) grouping Random Grouping (n=8 per group) acclimatization->grouping pretreatment Pre-treatment (Vehicle, this compound, or Indomethacin) grouping->pretreatment induction Inflammation Induction (1% Carrageenan injection) pretreatment->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement euthanasia Euthanasia & Tissue Collection (at 4h) measurement->euthanasia analysis Biochemical & Molecular Analysis euthanasia->analysis

Caption: Workflow for the in vivo evaluation of this compound.

G cluster_1 Proposed Anti-inflammatory Signaling Pathway of this compound cluster_nfkb NF-κB Pathway cluster_mediators Inflammatory Mediators carrageenan Carrageenan tlr TLR Activation carrageenan->tlr ikb IκBα Degradation tlr->ikb ros ROS Production tlr->ros phlegmanol_c This compound phlegmanol_c->ikb Inhibits phlegmanol_c->ros Scavenges nfkb_activation NF-κB Activation (p65/p50 translocation) ikb->nfkb_activation gene_transcription Pro-inflammatory Gene Transcription nfkb_activation->gene_transcription tnf TNF-α gene_transcription->tnf il6 IL-6 gene_transcription->il6 cox2 COX-2 gene_transcription->cox2 inos iNOS gene_transcription->inos inflammation Inflammation & Edema tnf->inflammation il6->inflammation cox2->inflammation inos->inflammation ros->inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are housed under standard laboratory conditions (12 h light/dark cycle, 22±2°C, ad libitum access to food and water) and acclimatized for 7 days.

  • Grouping and Dosing: Animals are randomly assigned to the five groups (n=8). This compound (25 and 50 mg/kg), indomethacin (10 mg/kg), or vehicle are administered orally (p.o.) 1 hour before carrageenan injection.[6]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) λ-carrageenan suspension in sterile saline into the right hind paw of each rat.[1][3]

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.[7][8][9] The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Tissue Homogenate Preparation
  • At the end of the 4-hour experiment, animals are euthanized by CO2 asphyxiation.

  • The inflamed right hind paw is excised.

  • The paw tissue is weighed and homogenized in ice-cold phosphate-buffered saline (PBS, pH 7.4) containing a protease inhibitor cocktail.

  • The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C.

  • The resulting supernatant is collected, aliquoted, and stored at -80°C for subsequent biochemical analyses.

ELISA for TNF-α and IL-6
  • The levels of TNF-α and IL-6 in the paw tissue homogenate supernatant are quantified using commercially available rat-specific ELISA kits, following the manufacturer's instructions.[10][11][12]

  • Briefly, standards and samples are added to microplate wells pre-coated with a capture antibody.

  • A biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

  • A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.

  • The absorbance is measured at 450 nm using a microplate reader, and cytokine concentrations are determined by comparison with the standard curve.

Myeloperoxidase (MPO) Assay
  • MPO activity, an indicator of neutrophil infiltration, is measured in the paw tissue homogenate.

  • The assay is based on the MPO-catalyzed oxidation of a substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) in the presence of hydrogen peroxide.[13][14]

  • The rate of color change is measured spectrophotometrically at a specific wavelength (e.g., 450 nm), and MPO activity is expressed as units per milligram of protein.

Malondialdehyde (MDA) Assay
  • Lipid peroxidation is assessed by measuring the level of MDA, a product of lipid breakdown due to oxidative stress.[15]

  • The assay involves the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored complex.[16][17]

  • The absorbance of the resulting solution is measured at 532 nm.

  • MDA levels are calculated from a standard curve and expressed as nmol per milligram of protein.

Superoxide Dismutase (SOD) Activity Assay
  • The activity of the antioxidant enzyme SOD is determined using a commercial assay kit.

  • The assay typically relies on the inhibition of the reduction of a chromogen (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.[18][19]

  • The absorbance is read at a specific wavelength (e.g., 450 nm), and the SOD activity is calculated based on the degree of inhibition and expressed as units per milligram of protein.

Western Blot Analysis for COX-2 and iNOS
  • Protein expression of COX-2 and iNOS in the paw tissue is determined by Western blotting.[20][21][22]

  • Total protein is extracted from the paw tissue, and protein concentration is determined.

  • Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phlegmanol C Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on Phlegmanol C is limited. This guide provides a general framework and best practices for determining the optimal concentration of a novel or poorly characterized compound, like this compound, for in vitro studies. The suggested protocols and concentration ranges are starting points and must be empirically validated for your specific cell type and assay.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound, especially with unknown solubility?

A1: For a novel compound like this compound, it is crucial to first determine its solubility in common laboratory solvents.

  • Initial Solubility Test: Start with small, measured amounts of the compound (e.g., 1 mg) and add small, incremental volumes of solvent (e.g., 10-50 µL) to determine an approximate solubility. Test common solvents such as DMSO, ethanol, and sterile water.

  • Stock Solution Preparation: Based on the solubility test, prepare a high-concentration stock solution, typically in the range of 10-50 mM, using an appropriate solvent (DMSO is common for poorly water-soluble compounds).

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q2: What is the first experiment to perform to determine the effective concentration range of this compound?

A2: The initial experiment should be a cytotoxicity assay to determine the concentration range that is non-toxic to your cells. This will establish the upper limit for your functional assays. A broad range of concentrations (e.g., from nanomolar to high micromolar) should be tested.

Q3: How can I assess the cytotoxicity of this compound?

A3: Several cytotoxicity assays are available. A common and straightforward method is the MTT assay or similar colorimetric assays (XTT, MTS). Alternatively, luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) can be more sensitive.[1][2][3][4][5] These assays will help you determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Q4: What are typical starting concentrations for in vitro screening of a new compound?

A4: For a compound with unknown activity, it is advisable to start with a wide range of concentrations. A common approach is to use a logarithmic or semi-logarithmic dilution series, for example: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and so on. This broad range increases the likelihood of observing a biological effect.

Q5: How long should I incubate the cells with this compound?

A5: The incubation time is dependent on the nature of the biological process you are studying.

  • Short-term effects (minutes to hours): Often relevant for studying signaling pathway activation.

  • Long-term effects (24, 48, 72 hours): Typically used for assessing cell proliferation, cytotoxicity, or gene expression changes. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.

Q6: What essential controls should I include in my experiments?

A6: Proper controls are critical for interpreting your results:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial as the solvent itself can have effects on the cells.

  • Untreated Control: Cells that are not treated with either the compound or the vehicle.

  • Positive Control: A known compound that elicits the effect you are measuring. This ensures that your assay is working correctly.

  • Negative Control: A known inactive compound, if available.

Troubleshooting Guide

Problem 1: My compound precipitated in the cell culture medium.

  • Possible Cause: The final concentration of the solvent (e.g., DMSO) might be too low to keep the compound in solution, or the compound has low solubility in aqueous media.

  • Solution:

    • Ensure the final concentration of DMSO in your culture medium is typically ≤ 0.5%.

    • Prepare intermediate dilutions of your stock solution in culture medium before adding to the cells.

    • If precipitation persists, consider using a different solvent or a solubilizing agent (e.g., Pluronic F-68), but ensure to test the vehicle for toxicity.

Problem 2: I am not observing any biological effect of this compound.

  • Possible Cause: The concentration range might be too low, the incubation time too short, or the compound may not be active in your specific assay.

  • Solution:

    • Test a higher range of concentrations.

    • Increase the incubation time.

    • Verify the activity of your positive control to ensure the assay is performing as expected.

    • Consider that this compound may not be active in the chosen cell line or for the specific biological endpoint being measured. It may be necessary to screen in different cell lines or for different biological activities.

Problem 3: I am observing high cytotoxicity even at very low concentrations.

  • Possible Cause: The compound is highly potent, or the observed effect is non-specific toxicity.

  • Solution:

    • Expand the lower end of your concentration range (e.g., into the picomolar range).

    • Perform a secondary cytotoxicity assay to confirm the results.

    • Visually inspect the cells under a microscope for signs of stress or death.

Problem 4: My experimental results are not reproducible.

  • Possible Cause: Inconsistent cell passage number, cell seeding density, compound preparation, or incubation times.

  • Solution:

    • Standardize your experimental protocol. Use cells within a consistent range of passage numbers.

    • Ensure accurate and consistent cell seeding.

    • Prepare fresh dilutions of your compound for each experiment from a frozen stock.

    • Carefully control incubation times and other experimental parameters.

Data Presentation (Hypothetical Data for this compound)

Table 1: Solubility of this compound in Common Solvents (Example Data)

SolventApproximate Solubility (mg/mL)
DMSO> 50
Ethanol~10
Methanol~5
Water< 0.1
PBS< 0.1

Table 2: Cytotoxicity of this compound on a Hypothetical "ABC" Cell Line (Example Data)

Cell LineAssayIncubation Time (hours)IC50 (µM)
ABC CellsMTT2485.2
ABC CellsMTT4842.5
ABC CellsMTT7221.8

Table 3: Effect of this compound on a Hypothetical Functional Assay (e.g., Inhibition of Cytokine X Production) (Example Data)

Cell LineAssayIncubation Time (hours)EC50 (µM)
ABC CellsELISA for Cytokine X245.7

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for a Novel Compound

  • Determine Solubility: Perform a preliminary solubility test as described in the FAQs.

  • Weigh Compound: Accurately weigh out a precise amount of this compound (e.g., 5 mg) using an analytical balance.

  • Dissolve in Solvent: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 20 mM).

  • Ensure Complete Dissolution: Vortex or sonicate briefly until the compound is completely dissolved.

  • Sterilization (if necessary): If the solvent is not sterile, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent.

  • Aliquot and Store: Aliquot the stock solution into sterile, single-use tubes and store at -80°C.

Protocol 2: Determining Cytotoxicity using an MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your stock solution.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: General Functional Assay Protocol

  • Cell Seeding: Seed cells in an appropriate plate format (e.g., 24-well or 96-well plate).

  • Pre-treatment (if applicable): Treat cells with this compound at non-toxic concentrations for a predetermined amount of time.

  • Stimulation: Add a stimulus to induce the biological response you are measuring (e.g., LPS to induce inflammation).

  • Incubation: Incubate for the optimal time for the specific response.

  • Sample Collection: Collect cell lysates or supernatants for analysis.

  • Analysis: Perform the specific assay (e.g., ELISA for cytokine levels, Western blot for protein expression, qPCR for gene expression).

  • Data Analysis: Normalize the data to the vehicle control and determine the EC50 (effective concentration that gives 50% of the maximal response).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_functional Phase 3: Functional Assays cluster_analysis Phase 4: Analysis & Next Steps compound Receive this compound solubility Solubility Testing (DMSO, EtOH, H2O) compound->solubility stock Prepare High-Conc. Stock Solution (e.g., 20mM in DMSO) solubility->stock cytotoxicity Cytotoxicity Assay (e.g., MTT, 24-72h) stock->cytotoxicity ic50 Determine IC50 (Max concentration for functional assays) cytotoxicity->ic50 functional_assay Functional Assay (e.g., anti-inflammatory, neuroprotective) ic50->functional_assay ec50 Determine EC50 functional_assay->ec50 mechanism Mechanism of Action Studies ec50->mechanism

Caption: Experimental workflow for a novel compound.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapkkk MAPKKK receptor->mapkkk phlegmanol This compound (Hypothetical Target) phlegmanol->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., p38, JNK, ERK) mapkk->mapk tf Transcription Factor (e.g., AP-1) mapk->tf gene Gene Expression (e.g., Pro-inflammatory Cytokines) tf->gene

Caption: Hypothetical MAPK signaling pathway modulation.

troubleshooting_workflow start Problem: No observed biological effect check_conc Are concentrations high enough? start->check_conc check_time Is incubation time sufficient? check_conc->check_time Yes increase_conc Solution: Increase concentration range check_conc->increase_conc No check_assay Is the assay working? (Check positive control) check_time->check_assay Yes increase_time Solution: Increase incubation time check_time->increase_time No check_activity Is the compound active in this model? check_assay->check_activity Yes troubleshoot_assay Solution: Troubleshoot assay protocol check_assay->troubleshoot_assay No new_model Solution: Test in a different cell line or for a different activity check_activity->new_model Maybe Not

Caption: Troubleshooting guide for no observed effect.

References

Phlegmanol C solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Phlegmanol C. Due to the limited publicly available data on this compound, this guide offers practical advice based on its predicted physicochemical properties and general laboratory best practices for handling challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: Which organic solvents are most likely to dissolve this compound?

A2: Based on its predicted lipophilicity, this compound is likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as other organic solvents like ethanol, methanol, and acetone.

Q3: Are there any known stability issues with this compound in DMSO?

A3: There is no specific information regarding the stability of this compound in DMSO. However, it is good practice to prepare stock solutions fresh and store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation. For extended storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is the recommended procedure for preparing a stock solution of this compound?

A4: To prepare a stock solution, start by accurately weighing a small amount of this compound. Add the desired volume of a suitable organic solvent (e.g., DMSO) to achieve the target concentration. To aid dissolution, vortex the solution and, if necessary, sonicate briefly. Gentle warming may also be employed, but care should be taken to avoid degradation of the compound. Always visually inspect the solution to ensure complete dissolution before use in experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound does not dissolve in the chosen solvent. The solvent may not be appropriate for this lipophilic compound.Try a stronger organic solvent such as DMSO or DMF. Consider using a co-solvent system if necessary for your experimental setup.
Precipitate forms when adding the stock solution to aqueous media. The compound is "crashing out" of the solution due to its low aqueous solubility.Decrease the final concentration of this compound in the aqueous medium. Increase the percentage of the organic solvent in the final solution, if tolerated by the experimental system. Use a surfactant or other solubilizing agent, ensuring it does not interfere with the experiment.
Inconsistent experimental results. The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations. The compound may be degrading over time.Ensure the stock solution is completely clear before each use. Prepare fresh stock solutions more frequently. Store stock solutions properly, protected from light and at a low temperature.

Experimental Protocols

General Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected solvent to each vial.

    • Tightly cap the vials and vortex for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the supernatant from the saturated solution using a suitable analytical method like HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of this compound in the chosen solvent at that temperature.

Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Separation cluster_quantification Quantification cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate (vortex/shake) prep2->prep3 sep1 Centrifuge to pellet undissolved solid prep3->sep1 sep2 Collect supernatant sep1->sep2 quant2 Analyze standards and supernatant (e.g., HPLC) sep2->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Construct calibration curve quant4 Determine concentration of supernatant quant3->quant4 result1 Solubility of this compound quant4->result1

Caption: Workflow for determining the solubility of this compound.

References

Phlegmanol C Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering HPLC peak tailing issues during the analysis of Phlegmanol C.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a compound like this compound?

Peak tailing, where a peak's asymmetry factor is greater than 1.2, is a common issue in HPLC.[1][2] For a complex organic molecule like this compound, which likely possesses basic functional groups (e.g., amines), the primary causes are often related to secondary interactions with the stationary phase.[1]

Key causes include:

  • Secondary Silanol Interactions: The most frequent cause for basic compounds is the interaction between positively charged analyte molecules and negatively charged, unreacted silanol groups (Si-OH) on the silica-based column packing.[1][3][4][5] These interactions create a secondary, stronger retention mechanism that leads to tailing.[4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to distorted or tailing peaks.[6][7][8]

  • Column Contamination and Degradation: Accumulation of sample impurities or strongly retained compounds at the column inlet can disrupt the packing bed and cause peak shape issues for all analytes.[9] Physical damage, such as a void at the column inlet or a blocked frit, can also lead to tailing.[10][11]

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[11][12]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and contribute to peak tailing, especially for early-eluting peaks.[6][10][13]

Q2: My this compound peak is tailing. Where should I start my investigation?

A logical first step is to determine if the problem is specific to this compound or affects all peaks in the chromatogram.[2]

  • If only the this compound peak (or other basic compounds) is tailing: The issue is likely chemical. The primary suspect is secondary silanol interactions.[2][3] You should focus on optimizing the mobile phase (pH and additives) or evaluating your column choice.

  • If all peaks are tailing: This suggests a physical or system-wide problem.[12] Check for extra-column volume, potential blockages at the column inlet frit, or physical deformation of the column packing bed.[10][11][14]

Below is a troubleshooting workflow to guide your investigation.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) q1 Are all peaks tailing? start->q1 a1_yes YES: System/Physical Issue q1->a1_yes  Yes a1_no NO: Chemical/Analyte-Specific Issue q1->a1_no  No sub_phys Check Extra-Column Volume (tubing, connections). Check for Column Void/Blockage. a1_yes->sub_phys sub_chem Primary Suspect: Secondary Silanol Interactions. a1_no->sub_chem sol_phys Use shorter/narrower tubing. Replace column frit or column. Perform column wash. sub_phys->sol_phys sol_chem Optimize Mobile Phase (pH, Additives). Use an end-capped column. sub_chem->sol_chem

Figure 1. Initial troubleshooting workflow for HPLC peak tailing.
Q3: How can I mitigate secondary silanol interactions?

Since this compound is likely a basic compound, minimizing its interaction with acidic silanol groups on the silica surface is critical for achieving a symmetrical peak shape.[1][5]

G cluster_0 Silica Surface silica Si silanol Si-O⁻ H⁺ (Acidic Silanol Site) silica->silanol Uncapped c18 C18 Chains (Primary Retention) silica->c18 Bonded Phase analyte This compound (Basic Analyte, R-NH3⁺) analyte->silanol Strong Secondary Interaction (Causes Tailing) analyte->c18 Desired Hydrophobic Interaction

Figure 2. Diagram of secondary interaction causing peak tailing.

Here are the most effective strategies:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH ≤ 3) protonates the silanol groups, neutralizing their negative charge and thus reducing their ability to interact with the positively charged this compound.[1][4][14] Be sure to use a column rated for low-pH conditions to avoid damaging the stationary phase.[7]

  • Use Mobile Phase Additives:

    • Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase helps maintain a low pH and can improve peak shape.[14]

    • Competing Bases: A traditional method involves adding a small, basic compound like triethylamine (TEA) to the mobile phase.[3][4] TEA is a "sacrificial base" that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[3]

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20-25 mM) can help mask residual silanol interactions and maintain a stable pH, leading to better peak symmetry.[3][11][14]

  • Use a Modern, End-Capped Column: Select a high-purity, Type B silica column that has been "end-capped." End-capping is a chemical process that blocks many of the residual silanol groups, making the surface less active and significantly reducing peak tailing for basic compounds.[3][6][15]

Q4: How does mobile phase pH specifically affect the analysis of this compound?

For an ionizable compound like this compound, mobile phase pH is a critical parameter that influences retention time, selectivity, and peak shape.[16][17][18]

  • At Low pH (pH < pKa): this compound (assuming it's a base) will be fully protonated (positively charged). While this may decrease retention time, it is often ideal for good peak shape because the problematic surface silanols are also protonated and thus neutralized.[3][18]

  • At High pH (pH > pKa): this compound will be in its neutral, less polar form. This typically leads to longer retention times.[16] This can be a valid strategy to improve retention, but it requires a column specifically designed for high pH stability, as standard silica columns will dissolve above pH 8.[7][16]

  • At a pH near the pKa: This is the worst-case scenario.[7][8] The analyte will exist as a mixture of ionized and neutral forms, leading to broad, split, or severely tailing peaks.[8] As a rule of thumb, adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[17]

Troubleshooting Data & Protocols

Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry

This table shows representative data on how adjusting the mobile phase can improve the peak shape for a basic compound like this compound. The USP Tailing Factor (T) is used to measure asymmetry; a value of 1.0 is perfectly symmetrical.[2]

Condition No.Mobile Phase (Acetonitrile:Water)ModifierpHUSP Tailing Factor (T)Observation
150:50None7.02.4Severe Tailing
250:500.1% Formic Acid~2.71.3Significant Improvement
350:500.1% Trifluoroacetic Acid (TFA)~2.11.1Excellent Symmetry
450:5025mM Phosphate Buffer7.01.8Moderate Improvement
550:5025mM Phosphate Buffer3.01.2Good Symmetry

Note: Data is illustrative. TFA is an excellent peak shape modifier but can cause ion suppression in LC-MS applications.

Experimental Protocol: Column Flushing and Cleaning

If you suspect column contamination is causing poor peak shape for all analytes, a systematic wash procedure can restore performance.[19]

Objective: To remove strongly retained impurities from a reversed-phase (e.g., C18) column.

Important Precautions:

  • Always check the column manufacturer's guidelines for pH, pressure, and solvent compatibility.[20]

  • If using buffers, flush the column with buffer-free mobile phase first (e.g., water/organic) to prevent buffer precipitation in strong organic solvent.[9]

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.[14]

  • Reduce the flow rate to half of the analytical flow rate.[9][21]

Procedure (for a standard C18 column):

  • Initial Flush (Remove Buffers):

    • Solvent: 10% Methanol or Acetonitrile in Water.

    • Volume: 10 column volumes.

  • Intermediate Wash (Remove Polar/Intermediate Impurities):

    • Solvent: 100% Acetonitrile.

    • Volume: 10 column volumes.

  • Strong Wash (Remove Non-polar Impurities):

    • Solvent: 100% Isopropanol (IPA) or Tetrahydrofuran (THF).

    • Volume: 10-20 column volumes.[19]

  • Return to Intermediate Solvent:

    • Solvent: 100% Acetonitrile.

    • Volume: 10 column volumes.

  • Re-equilibration:

    • Solvent: Your initial mobile phase composition.

    • Volume: At least 10-20 column volumes, or until the baseline is stable.

After cleaning, inject a standard to confirm that peak shape and retention times have been restored. If the problem persists, the column may be permanently damaged and require replacement.[11][13]

References

Technical Support Center: Identification of Phlegmanol C Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Phlegmanol C. The following information is designed to address common challenges encountered during stability studies and the identification of degradation products.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when investigating the degradation of a relatively unstudied compound like this compound?

A1: The initial step is to perform forced degradation (stress testing) studies. This involves subjecting a solution or solid sample of this compound to various stress conditions to accelerate degradation and generate potential degradation products. These conditions typically include acidic, basic, oxidative, thermal, and photolytic stress. The goal is to induce degradation to a small extent, typically 5-20%, to provide a preliminary understanding of the degradation pathways.

Q2: What are the most common analytical techniques for identifying and characterizing unknown degradation products?

A2: A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of degradation products.[1] High-performance liquid chromatography (HPLC) is often used for separation.[2][3][4] For identification, mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), is powerful for determining molecular weights and fragmentation patterns.[1][5][6] Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, etc.) is the gold standard for unambiguous structure determination of isolated degradation products.[2][5][6]

Q3: I am not seeing any degradation of this compound in my initial stress studies. What should I do?

A3: If initial stress conditions do not yield significant degradation, consider the following troubleshooting steps:

  • Increase the severity of stress conditions: This could involve using a higher concentration of acid or base, a stronger oxidizing agent, higher temperatures, or longer exposure times.

  • Extend the duration of the study: Some compounds are highly stable and require longer periods to show significant degradation.

  • Alter the physical state of the sample: If you are testing a solid, try dissolving it in a relevant solvent before applying stress.

  • Verify your analytical method's sensitivity: Ensure your analytical method is sensitive enough to detect small changes in the parent compound and the formation of low-level degradants.

Q4: My chromatogram shows several new peaks after stress testing, but they are not well-resolved. How can I improve the separation?

A4: Poor peak resolution in HPLC can be addressed by systematically optimizing the method parameters:

  • Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A gradient elution, where the mobile phase composition changes over time, is often more effective for separating complex mixtures than an isocratic (constant composition) method.

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, PFP). The choice of column can significantly impact selectivity.

  • pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can alter the retention times and improve separation.

  • Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve resolution, although this may increase run time.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Potential Cause Troubleshooting Steps
Sample Preparation Inconsistency Ensure precise and consistent preparation of all samples, including concentration and solvent. Use a validated sample preparation protocol.
Fluctuations in Storage Conditions Verify that the temperature and humidity of stability chambers are accurately controlled and maintained throughout the study.[7] Use calibrated monitoring equipment.
Analytical Method Variability Perform system suitability tests before each analytical run to ensure the HPLC or other analytical system is performing consistently.
Sample-Container Interactions Investigate potential leaching or adsorption of this compound or its degradants with the storage container. Consider using different container materials.
Issue 2: Difficulty in Elucidating the Structure of a Degradation Product
Potential Cause Troubleshooting Steps
Insufficient Purity of the Isolated Degradant The presence of co-eluting peaks can complicate spectral interpretation. Further optimize the HPLC method or employ a secondary purification technique like preparative HPLC or flash chromatography.
Low Abundance of the Degradant If the degradation product is present at very low levels, it may be difficult to obtain high-quality spectroscopic data. Concentrate the sample or scale up the forced degradation experiment to generate more of the target degradant.
Complex Fragmentation in Mass Spectrometry The fragmentation pattern in MS may be difficult to interpret. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Perform MS/MS experiments to establish relationships between fragment ions.
Ambiguous NMR Spectra If 1D NMR (¹H and ¹³C) is insufficient, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, which is crucial for piecing together the molecular structure.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

A generalized protocol for conducting forced degradation studies on this compound is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N hydrochloric acid. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N sodium hydroxide. Store under the same temperature and time conditions as the acid hydrolysis. Neutralize the sample before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.

  • Thermal Degradation: Store the stock solution and the solid form of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[2]

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration.[2] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method.

Data Presentation

Table 1: Example Summary of Forced Degradation of this compound
Stress Condition Duration Temperature % Degradation of this compound Number of Degradation Products Major Degradation Product (Peak Area %)
0.1 N HCl48 hours60°C12.53DP1 (8.2%)
0.1 N NaOH48 hours60°C18.24DP4 (11.5%)
10% H₂O₂24 hoursRoom Temp9.82DP5 (6.1%)
Solid State Heat72 hours80°C5.32DP2 (3.9%)
Photolytic7 days25°C7.11DP6 (5.5%)

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxide Oxidative Stress stock->oxide thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc lcms LC-MS for MW & Fragmentation hplc->lcms Identify Peaks isolate Isolate Major Degradants lcms->isolate Select Targets nmr NMR for Structure Elucidation isolate->nmr Pure Compound

Caption: Workflow for Forced Degradation and Product Identification.

analytical_troubleshooting cluster_solutions Optimization Strategies start Poor Peak Resolution in HPLC mobile_phase Adjust Mobile Phase (Gradient/Solvent Ratio) start->mobile_phase column Change Column (Different Stationary Phase) start->column ph Modify Mobile Phase pH start->ph flow_temp Adjust Flow Rate & Temperature start->flow_temp end_node Improved Separation mobile_phase->end_node column->end_node ph->end_node flow_temp->end_node

Caption: Troubleshooting Logic for Poor HPLC Peak Resolution.

References

Technical Support Center: Enhancing Phlegmanol C Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Phlegmanol C in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the bioavailability of this promising polyphenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a polyphenol, a class of natural compounds known for various biological activities, including antioxidant and anti-inflammatory effects.[1] However, like many polyphenols, this compound is expected to have poor oral bioavailability due to its low aqueous solubility and susceptibility to metabolic processes in the body.[1][2][3] This can limit its therapeutic efficacy in in vivo studies.

Q2: What are the main factors that limit the in vivo bioavailability of this compound?

The primary factors limiting the bioavailability of polyphenols like this compound include:

  • Poor aqueous solubility: This hinders its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[3][4]

  • Low intestinal permeability: The structure of the molecule may prevent it from efficiently crossing the intestinal barrier.[5]

  • First-pass metabolism: Once absorbed, it may be extensively metabolized in the intestines and liver by phase I and phase II enzymes, leading to rapid elimination.[2][6]

  • Efflux by transporters: It may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.[6]

  • Instability: The compound may degrade in the harsh environment of the gastrointestinal tract.[7]

Q3: What are the most promising strategies to improve the bioavailability of this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.[1][8][9][10]

    • Lipid-based nanocarriers: This includes solid lipid nanoparticles (SLNs) and nano-emulsions, which are particularly suitable for lipid-soluble polyphenols.[1]

    • Polymeric nanoparticles: Biodegradable polymers can be used to create nanocarriers for sustained release.

  • Phospholipid Complexes (Phytosomes): Complexing this compound with phospholipids can improve its lipid solubility and ability to cross cell membranes.[9]

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit metabolizing enzymes or efflux pumps, thereby increasing the bioavailability of other compounds.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations of this compound after oral administration. Poor absorption due to low solubility and/or permeability.1. Formulation enhancement: Prepare a nanoformulation (e.g., solid lipid nanoparticles) or a phospholipid complex of this compound. 2. Co-administration: Administer this compound with a known bioenhancer like piperine. 3. Vehicle optimization: Use a lipid-based vehicle for administration to improve solubilization.
High variability in plasma concentrations between individual animals. Differences in gut microbiota and metabolic enzyme activity.1. Standardize animal conditions: Use animals from the same vendor, with a consistent diet and housing conditions. 2. Increase sample size: A larger number of animals per group can help to account for inter-individual variability. 3. Consider a different administration route: For initial efficacy studies, intraperitoneal or intravenous injection could bypass the gastrointestinal barrier, though this will not assess oral bioavailability.
Rapid clearance of this compound from plasma. Extensive first-pass metabolism.1. Inhibition of metabolism: Co-administer with an inhibitor of relevant metabolic enzymes (e.g., a general cytochrome P450 inhibitor, if the specific enzymes are unknown). 2. Sustained-release formulation: Utilize a polymeric nanoparticle formulation designed for prolonged release.
Observed in vitro effects do not translate to in vivo efficacy. Insufficient concentration of the active compound at the target site due to poor bioavailability.1. Confirm bioavailability: Conduct a pharmacokinetic study to determine the plasma concentration profile of your formulation. 2. Dose escalation: If the compound is well-tolerated, a higher dose may be necessary to achieve therapeutic concentrations. 3. Optimize formulation: Re-evaluate and refine the formulation strategy to maximize bioavailability based on pharmacokinetic data.

Data on Bioavailability Enhancement Strategies

The following table summarizes quantitative data on the improvement of bioavailability for polyphenols using different formulation strategies, which can serve as a reference for this compound studies.

Polyphenol Formulation Strategy Fold Increase in Bioavailability (AUC) Reference
CurcuminSolid Lipid Nanoparticles (SLNs)-[1]
ResveratrolSolid Lipid Nanoparticles (SLNs)8-fold (oral)[10]
DaidzeinSelf-assembled nanodelivery system-[2]
Rosmarinic acidPhospholipid complex-[9]
Vitamin CLiposomal formulation1.77-fold[11]
Vitamin CLiposomal formulation (powder)1.3-fold[12]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs, which can be adapted for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Polysorbate 80, soy lecithin)

  • Organic solvent (e.g., acetone, ethanol)

  • High-pressure homogenizer or probe sonicator

  • Ultrapure water

Methodology:

  • Lipid Phase Preparation: Dissolve this compound and the solid lipid in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in ultrapure water.

  • Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase while stirring at high speed to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or probe sonication for a specified time to form a nanoemulsion.

  • Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: The resulting SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical design for assessing the oral bioavailability of a this compound formulation.

Study Design:

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: this compound suspension (control)

    • Group 2: this compound formulation (e.g., SLNs)

  • Administration: Oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

Visualizations

Putative Signaling Pathway for this compound

Given that many polyphenols exhibit anti-inflammatory effects, a plausible mechanism of action for this compound could involve the modulation of inflammatory signaling pathways. One such key pathway is the Phospholipase C (PLC) signaling cascade, which is involved in macrophage-mediated inflammatory responses.

PhlegmanolC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor (e.g., TLR4) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca_release->Downstream Inflammation Inflammatory Response Downstream->Inflammation PhlegmanolC This compound PhlegmanolC->PLC Inhibits? PhlegmanolC->PKC Inhibits?

Caption: Putative modulation of the PLC signaling pathway by this compound.

Experimental Workflow for Troubleshooting Low Bioavailability

The following diagram illustrates a logical workflow for addressing challenges related to low bioavailability in your in vivo studies.

Bioavailability_Workflow Start Start: Low in vivo efficacy CheckPK Conduct Pharmacokinetic (PK) Study Start->CheckPK LowAUC Is AUC low? CheckPK->LowAUC Formulate Improve Formulation LowAUC->Formulate Yes OtherIssues Investigate other factors (e.g., target engagement) LowAUC->OtherIssues No Nano Nanoformulation (SLNs, Liposomes) Formulate->Nano Phyto Phospholipid Complex (Phytosome) Formulate->Phyto CoAdmin Co-administer with Bioenhancer Formulate->CoAdmin ReEvaluatePK Re-evaluate PK Nano->ReEvaluatePK Phyto->ReEvaluatePK CoAdmin->ReEvaluatePK SufficientAUC Is AUC sufficient? ReEvaluatePK->SufficientAUC SufficientAUC->Formulate No DoseEsc Dose Escalation Study SufficientAUC->DoseEsc Yes End Proceed with Efficacy Studies DoseEsc->End

Caption: Troubleshooting workflow for low this compound bioavailability.

References

Technical Support Center: Phlegmanol C Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Phlegmanol C in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

This compound is a triterpenoid with phenolic properties.[1] Like other phenolic compounds, its chemical structure contains hydroxyl groups on aromatic rings, which can readily participate in redox reactions. This reactivity is the primary reason this compound may interfere with colorimetric assays, particularly those that rely on oxidation-reduction reactions for signal generation.

Q2: Which colorimetric assays are most likely to be affected by this compound?

Assays that are susceptible to interference from reducing agents are most at risk. A prime example is the Folin-Ciocalteu (F-C) assay for total phenolic content.[2][3][4] The F-C reagent is not specific to phenolic compounds and can react with any reducing substance in the sample, such as ascorbic acid, reducing sugars, and other non-phenolic compounds, leading to an overestimation of the phenolic content.[2][4][5] Other assays that rely on a color change mediated by a redox reaction could also be affected.

Q3: What are the common signs of interference in a colorimetric assay?

Common indicators of interference include:

  • High background absorbance: The blank or control samples show an unexpectedly high reading.[6]

  • Inaccurate or inconsistent results: Replicates of the same sample yield widely varying results.

  • Poor recovery in spike-and-recovery experiments: When a known amount of a standard is added to a sample, the measured amount is significantly different from the expected value.[7][8]

  • Non-linear standard curves: The relationship between concentration and absorbance deviates from linearity.

Q4: How can I confirm that this compound is the source of interference?

To determine if this compound is interfering with your assay, you can perform the following control experiments:

  • Analyte-Free Control: Run the assay with a sample containing only this compound (at the same concentration as in your experimental samples) and the assay reagents, but without the analyte of interest. If a color change or signal is detected, it indicates direct interference.[7]

  • Spike-and-Recovery: Add a known concentration of your analyte to a sample containing this compound and to a control sample without this compound. A lower-than-expected recovery in the this compound-containing sample suggests interference.[7][8]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered when this compound or other phenolic compounds are suspected of interfering with colorimetric assays.

Issue 1: High Background Absorbance in Blank Samples

High background absorbance can be caused by the inherent color of the sample or a reaction between the interfering substance and the assay reagents.[6][9]

Troubleshooting Steps:

  • Use a Sample Blank: Prepare a blank that includes your sample (with this compound) but excludes one of the key assay reagents necessary for color development. This will help to subtract the background absorbance caused by the sample itself.[8]

  • Dilute the Sample: Reducing the concentration of this compound by diluting the sample can minimize its contribution to the background signal.[10] However, ensure that the analyte concentration remains within the detection range of the assay.

  • Wavelength Scan: Perform a spectrophotometric scan of a sample containing only this compound to see if it absorbs light at the same wavelength used for your assay.

Issue 2: Inaccurate Quantification and Poor Recovery

This is often due to the interfering compound directly reacting with the assay reagents, leading to either an overestimation or underestimation of the analyte.

Troubleshooting Steps:

  • Standard Addition Method: This method can help to correct for matrix effects. Known amounts of the analyte are added to the sample, and the resulting changes in absorbance are used to calculate the initial concentration in the sample.

  • Sample Pre-treatment:

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to separate this compound from the analyte of interest before performing the assay.

    • Precipitation: In some cases, it may be possible to selectively precipitate either the analyte or the interfering compound.

  • Alternative Assays: Consider using an assay that is less susceptible to interference from phenolic compounds. For instance, some newer phenolic compound assay kits use diazonium salts, which are not affected by non-phenolic reducing substances.[11]

Experimental Protocols

Protocol 1: Preparation of a Sample Blank
  • Prepare your sample containing the suspected interfering substance (this compound) at the desired concentration.

  • In a separate microplate well or cuvette, add the same volume of your sample.

  • Add all the assay reagents except for the one that initiates the color-forming reaction. Replace this reagent with the same volume of the assay buffer or solvent.

  • Incubate under the same conditions as your experimental samples.

  • Measure the absorbance of this sample blank at the appropriate wavelength.

  • Subtract the absorbance of the sample blank from the absorbance of your experimental samples.

Protocol 2: Spike-and-Recovery Analysis
  • Prepare three sets of samples:

    • Sample A: Your sample containing the unknown concentration of the analyte and the suspected interfering substance.

    • Sample B (Spiked Sample): Your sample spiked with a known concentration of the analyte standard.

    • Sample C (Standard): A standard of the analyte at the same concentration used for spiking, prepared in the assay buffer.

  • Perform the colorimetric assay on all three sets of samples.

  • Calculate the percent recovery using the following formula:

  • A recovery rate significantly different from 100% (e.g., outside the 80-120% range) indicates interference.[7][8]

Quantitative Data Summary

Potential Issue Troubleshooting Technique Expected Outcome Reference
High Background SignalSample BlankReduction in baseline absorbance, leading to more accurate measurements.[8]
Sample DilutionLowered concentration of interfering substances, resulting in a decreased background signal.[10]
Inaccurate ResultsStandard AdditionCorrection for matrix effects, providing a more accurate quantification of the analyte.
Alternative AssayUse of an assay with a different detection chemistry to avoid the specific interference.[11]

Visualizations

Interference_Troubleshooting_Workflow start Suspected Interference in Colorimetric Assay control_exp Perform Control Experiments (Analyte-Free Control, Spike-and-Recovery) start->control_exp interference_confirmed Interference Confirmed? control_exp->interference_confirmed no_interference No Significant Interference Proceed with Standard Protocol interference_confirmed->no_interference No troubleshoot Implement Troubleshooting Strategies interference_confirmed->troubleshoot Yes sample_blank Use Sample Blank troubleshoot->sample_blank dilution Sample Dilution troubleshoot->dilution alt_assay Alternative Assay troubleshoot->alt_assay validate Validate Optimized Assay sample_blank->validate dilution->validate alt_assay->validate

Caption: A workflow for identifying and mitigating assay interference.

Spike_Recovery_Logic start Spike-and-Recovery Experiment measure Measure Absorbance of: 1. Unspiked Sample 2. Spiked Sample 3. Standard start->measure calculate Calculate % Recovery measure->calculate decision Is % Recovery within acceptable range (e.g., 80-120%)? calculate->decision no_interference No Significant Matrix Effect decision->no_interference Yes interference Interference Detected (Matrix Effect) decision->interference No

Caption: Logic diagram for a spike-and-recovery analysis.

References

Minimizing off-target effects of Phlegmanol C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phlegmanol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and known off-target profile of this compound?

This compound is a potent inhibitor of the hypothetical serine/threonine kinase, Phlegmanol-Like Kinase 5 (PLK5), which is a key regulator of cell cycle progression. While highly effective against its primary target, this compound has demonstrated measurable activity against two off-target molecules:

  • PLK6: A closely related kinase involved in cellular metabolism.

  • PQR1 Receptor: A non-kinase cell surface receptor (Phlegmanol-Quinone Receptor 1) whose antagonism can lead to immunosuppressive effects.

A summary of the inhibitory and binding constants is provided below.

Table 1: Comparative Potency of this compound
TargetAssay TypeParameterValue
PLK5 (On-Target) Biochemical Kinase AssayIC5025 nM
Cell-Based AssayEC50100 nM
PLK6 (Off-Target) Biochemical Kinase AssayIC50450 nM
Cell-Based AssayEC502 µM
PQR1 (Off-Target) Receptor Binding AssayKd1.5 µM

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Kd: Dissociation constant.

Q2: My cells are exhibiting signs of metabolic stress (e.g., decreased ATP levels, altered mitochondrial respiration) after treatment. Is this an expected off-target effect?

Yes, this is a likely consequence of this compound inhibiting the off-target kinase, PLK6. At concentrations significantly above the EC50 for the primary target (PLK5), this compound can engage and inhibit PLK6, leading to disruptions in normal cellular metabolism.

To confirm if the observed metabolic stress is due to PLK6 inhibition, consider the following troubleshooting steps:

  • Perform a Dose-Response Analysis: Lowering the concentration of this compound to a range that is selective for PLK5 over PLK6 should alleviate the metabolic phenotype.[1]

  • Use a Structurally Unrelated PLK6 Inhibitor: If available, a selective PLK6 inhibitor should replicate the metabolic stress phenotype, confirming the role of this off-target.

  • Rescue Experiment: In a genetically modified cell line where PLK6 is overexpressed or mutated to be resistant to this compound, the metabolic phenotype should be reduced or absent.[1]

Q3: I'm observing a decrease in immune cell activation in my co-culture experiments. How can I mitigate this?

This is likely due to the off-target antagonism of the PQR1 receptor. To minimize this immunosuppressive effect, you can:

  • Optimize Concentration: Use the lowest effective concentration of this compound that maintains PLK5 inhibition without significantly affecting PQR1.

  • Co-administer a PQR1 Agonist: If a selective agonist for the PQR1 receptor is available, its co-administration may counteract the antagonistic effects of this compound.

  • Utilize a More Selective Compound: If the immunosuppressive effects are prohibitive for your experimental model, consider screening for or synthesizing this compound analogs with reduced affinity for PQR1.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity in non-cancerous cell lines.

Possible Cause: The concentration of this compound being used is likely too high, leading to significant inhibition of off-target molecules like PLK6, which can cause metabolic collapse and cell death.[1]

Troubleshooting Workflow:

G start High Cytotoxicity Observed step1 Step 1: Perform Dose-Response Curve (Cell Viability Assay, e.g., MTT/CellTiter-Glo) start->step1 step2 Step 2: Compare EC50 (Cytotoxicity) with EC50 (On-Target Activity) step1->step2 step3 Step 3: Analyze Downstream Markers (Western Blot for p-PLK5 and p-PLK6 substrates) step2->step3 EC50 (Cytotoxicity) is close to EC50 (Off-Target) step6 Issue Persists: Consider secondary inhibitor validation or rescue experiments. step2->step6 EC50 (Cytotoxicity) is close to EC50 (On-Target) step4 Step 4: Optimize Concentration (Use lowest concentration that inhibits p-PLK5 with minimal effect on p-PLK6) step3->step4 step5 Issue Resolved step4->step5

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocol: Dose-Response and Western Blot Analysis
  • Cell Seeding: Plate cells (both cancerous and non-cancerous lines) in 96-well plates for viability assays and 6-well plates for protein analysis.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 50 µM) for a predetermined time (e.g., 24, 48, 72 hours).

  • Viability Assay:

    • Add a viability reagent (e.g., CellTiter-Glo®) to the 96-well plates.

    • Measure luminescence according to the manufacturer's protocol to determine cell viability.

    • Plot the results and calculate the EC50 for cytotoxicity.

  • Western Blot Analysis:

    • Lyse cells from the 6-well plates and quantify total protein.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated PLK5 substrate (on-target marker), phosphorylated PLK6 substrate (off-target marker), and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize bands.

    • Quantify band intensity to determine the concentration at which on-target inhibition is achieved with minimal off-target effects.

Issue 2: Inconsistent results between biochemical and cell-based assays.

Possible Cause: Discrepancies often arise due to factors present in the cellular environment that are absent in a purified biochemical assay, such as cell permeability, drug metabolism, and competition with intracellular ATP.[2] For kinase inhibitors, the high concentration of ATP in cells (millimolar range) compared to the ATP concentration used in many biochemical assays (micromolar range) can lead to a rightward shift in potency (higher IC50/EC50).[2]

Signaling Pathway and Point of Interference:

G cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay PLK5_b Purified PLK5 Product_b Phospho-Substrate PLK5_b->Product_b Phosphorylates ATP_b ATP (Low µM) ATP_b->PLK5_b PhlegC_b This compound PhlegC_b->PLK5_b Inhibits Substrate_b Substrate Substrate_b->PLK5_b PLK5_c Cellular PLK5 Product_c Phospho-Substrate PLK5_c->Product_c Phosphorylates ATP_c ATP (High mM) ATP_c->PLK5_c Competes PhlegC_c This compound Membrane Cell Membrane PhlegC_c->Membrane Permeation Membrane->PLK5_c Inhibits Substrate_c Substrate Substrate_c->PLK5_c

References

Technical Support Center: Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common cell culture contamination issues.

Troubleshooting Guides

Issue 1: Sudden Change in Media Color and Turbidity

Q1: My cell culture medium turned yellow and cloudy overnight. What is the likely cause and what should I do?

A1: A rapid drop in pH (indicated by the medium turning yellow) and visible cloudiness are classic signs of bacterial contamination.[1][2][3] Bacteria metabolize nutrients in the media, producing acidic byproducts that cause the color change.[3] The turbidity is due to the high concentration of bacterial cells.

Immediate Actions:

  • Isolate and Discard: Immediately isolate the contaminated flask or plate to prevent cross-contamination to other cultures. The best practice is to discard the contaminated culture.[1]

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet and incubator.[1][2] Wipe all surfaces with 70% ethanol followed by a broad-spectrum disinfectant.

  • Check Other Cultures: Carefully inspect all other cultures that were handled at the same time or are housed in the same incubator.

Troubleshooting Workflow for Bacterial Contamination:

G cluster_0 Initial Observation cluster_1 Containment & Prevention A Observe Sudden Media Yellowing & Turbidity B Microscopic Examination (High Magnification) A->B Suspect Contamination C Confirm Presence of Motile Rods/Cocci B->C Look for Bacteria D Isolate & Discard Contaminated Culture(s) C->D Contamination Confirmed E Decontaminate Biosafety Cabinet & Incubator D->E F Review Aseptic Technique with Lab Personnel E->F G Quarantine & Test Media/Reagents F->G

Caption: Workflow for addressing bacterial contamination.
Issue 2: Filamentous Growths or Floating Particles in Culture

Q2: I've noticed thin, thread-like structures and some fuzzy-looking clumps in my cell culture. The media is still relatively clear. What could this be?

A2: These are characteristic signs of a fungal (mold) contamination.[1][2] Fungal contaminants, like molds, often appear as filamentous hyphae.[1] Yeast, another type of fungus, may appear as individual oval or budding particles.[1] Fungal contamination may not cause a rapid pH change initially.[3]

Immediate Actions:

  • Discard: It is strongly recommended to discard the contaminated culture to prevent the spread of fungal spores, which can be difficult to eliminate.[1]

  • Thorough Decontamination: Fungal spores are resilient. A thorough cleaning of the incubator, water pan, and biosafety cabinet is critical. Consider using a fungicide recommended for lab equipment.

  • Check for Sources: Inspect potential sources of fungal spores in the lab, such as air vents, cardboard packaging, and improperly stored reagents.[4]

Table 1: Comparison of Common Microbial Contaminants

Contaminant TypeAppearance in MediaMicroscopic AppearancepH Change
Bacteria Cloudy, turbid, sometimes a surface film[3][5]Small, motile rod-shaped or spherical particles[1]Rapid drop (yellow)[2][3]
Yeast Initially clear, may become slightly turbid[1]Individual oval or budding particles, larger than bacteria[1]Gradual drop (yellow) or slight increase[1][3]
Mold Initially clear, may develop fuzzy clumps or a surface film[1]Thin, filamentous, and branching structures (hyphae)[1]Variable, may be minimal initially[3]
Mycoplasma No visible change[2][6]Not visible with a standard light microscopeNo significant change[3]
Issue 3: Healthy-Looking Cells with Poor Performance

Q3: My cells look fine under the microscope, but they are growing slower than usual and the results of my experiments are inconsistent. What could be the problem?

A3: This scenario is highly suggestive of Mycoplasma contamination.[2] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[3] They typically do not cause visible turbidity or a pH change in the media.[3][6] However, they can significantly alter cell metabolism, growth, and gene expression, leading to unreliable experimental results.

Recommended Actions:

  • Test for Mycoplasma: Use a specific Mycoplasma detection kit, which is typically PCR-based or a DNA staining method.

  • Quarantine: Isolate the suspected cultures and any shared reagents until the test results are available.

  • Treatment or Disposal: If the culture tests positive, the best course of action is to discard it. While Mycoplasma removal agents are available, they can be toxic to the cells and may not be 100% effective.

  • Routine Screening: Implement a regular Mycoplasma screening schedule for all cell lines in the lab (e.g., every 1-2 months).[6]

Logical Relationship of Contamination Effects:

G A Mycoplasma Contamination (Undetected) B Altered Cell Metabolism & Gene Expression A->B C Changes in Cell Growth Rate (Slower Proliferation) A->C D Inconsistent Experimental Results B->D C->D E Compromised Data Integrity & Reproducibility D->E

Caption: Impact of Mycoplasma on experimental outcomes.

Frequently Asked Questions (FAQs)

Q4: Can I salvage a culture contaminated with bacteria or fungi?

A4: While it is sometimes possible to treat a contaminated culture with high concentrations of antibiotics or antifungals, this is generally not recommended.[1] The treatment can be stressful to the cells, potentially altering their characteristics, and may not completely eliminate the contamination. The most reliable approach is to discard the culture and start fresh with a frozen stock.[1][2]

Q5: What are the primary sources of cell culture contamination?

A5: Contamination can arise from several sources, including:

  • Personnel: Improper aseptic technique is a leading cause.[4]

  • Reagents and Media: Contaminated sera, media, or other supplements.[2]

  • Equipment: Incubators, biosafety cabinets, and water baths can harbor contaminants if not cleaned regularly.[2]

  • Incoming Cell Lines: New cell lines may arrive with undetected contamination.[1]

Q6: How can I prevent contamination when working with a new compound like Phlegmanol C?

A6: When introducing any new reagent, including experimental compounds, it's crucial to take precautions to avoid introducing contaminants.

Experimental Protocol: Testing a New Compound for Contamination

  • Reagent Preparation:

    • Prepare the stock solution of the new compound (e.g., this compound) in a sterile biosafety cabinet.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is not possible to autoclave it.

    • Prepare a small batch of complete culture medium containing the compound at the desired working concentration.

  • Contamination Check:

    • Incubate a flask containing only the complete medium with the added compound (no cells) for at least 48-72 hours.

    • Visually inspect the flask daily for any signs of turbidity or color change.

    • At the end of the incubation period, take a small aliquot and examine it under a high-power microscope for any signs of microbial growth.

  • Cell-Based Testing:

    • If the medium-only control remains clear, proceed with a small-scale pilot experiment.

    • Culture a single, non-critical plate or flask of cells with the new compound.

    • Monitor these cells closely for any changes in morphology, growth rate, or signs of contamination before introducing the compound to your main experiments.

Workflow for Introducing a New Compound:

G A Prepare Stock Solution of New Compound B Filter-Sterilize (0.22 µm filter) A->B C Prepare Medum with Compound (No Cells) B->C D Incubate for 48-72h C->D E Check for Turbidity & Microbial Growth D->E F Proceed to Pilot Experiment with Cells E->F No Contamination G Discard & Re-evaluate Compound Preparation E->G Contamination Detected

Caption: Protocol for safely introducing a new compound to cell culture.

References

Phlegmanol C Analytical Standard: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the purity, storage, and handling of Phlegmanol C analytical standards for researchers, scientists, and drug development professionals. As specific data for this compound is limited, the following information is based on general best practices for triterpenoid analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of a this compound analytical standard?

Q2: How should I store the this compound analytical standard?

A2: Proper storage is crucial to maintain the integrity of the standard. For triterpenoid compounds like this compound, which are typically non-volatile solids, the following storage conditions are recommended as a general guideline. Always refer to the manufacturer's instructions on the product label or CoA for specific storage information.[1]

Q3: What is the shelf-life of the this compound analytical standard?

A3: The shelf-life of an analytical standard is lot-specific and will be indicated by an expiration date on the label or CoA. If no expiration date is provided, it is generally recommended to use the standard within one year of receipt, provided it has been stored correctly. Routine inspection for any signs of degradation is advised.

Q4: How should I handle the this compound analytical standard to ensure its stability?

A4: To maintain the stability of the this compound standard, minimize its exposure to light, air, and moisture. It is advisable to work with the standard in an environment with controlled humidity and to use amber vials or other light-protecting containers.[2] Always securely cap the container immediately after use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results Standard degradation due to improper storage.Review storage conditions and ensure they align with the recommendations. If degradation is suspected, use a fresh, unopened standard.
Inaccurate weighing of the standard.Use a calibrated analytical balance and ensure proper weighing technique.
Appearance of unexpected peaks in chromatogram Contamination of the standard.Handle the standard with clean spatulas and in a clean environment. Avoid introducing any impurities.
Degradation of the standard.Check the expiration date and storage conditions. If the standard has degraded, new peaks corresponding to degradation products may appear.
Difficulty dissolving the standard Inappropriate solvent selection.Consult literature for appropriate solvents for this compound or similar triterpenoids. Sonication may aid in dissolution.[2]
Standard has precipitated out of solution.If the solution was stored at a low temperature, allow it to come to room temperature and sonicate to redissolve the analyte.[2]

Quantitative Data Summary

ParameterGeneral Guideline for Triterpenoid Analytical Standards
Purity ≥95% (Verify with Certificate of Analysis)
Short-term Storage (up to 1 week) 2-8 °C, protected from light
Long-term Storage (> 1 week) -20 °C, protected from light and moisture
Solution Storage 2-8 °C for short-term; -20 °C for long-term (in an appropriate solvent)

Experimental Protocols

Protocol: Preparation of a Calibration Curve for HPLC Analysis

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 5 mg of the this compound analytical standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask to obtain a stock solution of known concentration (e.g., 500 µg/mL). Ensure the standard is completely dissolved; sonication can be used if necessary.[2]

  • Working Standard Solutions Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • HPLC Analysis:

    • Inject a fixed volume (e.g., 10 µL) of each working standard solution into the HPLC system.

    • Record the peak area or peak height for each concentration.

  • Calibration Curve Construction:

    • Plot a graph of the peak area/height versus the corresponding concentration of the working standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

Visualizations

G cluster_storage Storage Conditions cluster_conditions Recommended Environment cluster_protection Protection short_term Short-term (< 1 week) refrigerate Refrigerate (2-8 °C) short_term->refrigerate long_term Long-term (> 1 week) freeze Freeze (-20 °C) long_term->freeze light Protect from Light (Amber Vial) refrigerate->light freeze->light moisture Protect from Moisture (Desiccator) freeze->moisture

Caption: Decision tree for selecting appropriate storage conditions.

G start Inconsistent Results (e.g., poor peak shape, varying peak area) check_prep Verify Sample Preparation (weighing, dilution) start->check_prep check_storage Review Standard Storage Conditions start->check_storage check_instrument Check HPLC System Performance (column, mobile phase) start->check_instrument dissolution Ensure Complete Dissolution (sonication may be needed) check_prep->dissolution new_standard Use a Fresh, Unopened Standard check_storage->new_standard recalibrate Recalibrate Instrument check_instrument->recalibrate dissolution->check_prep

Caption: Troubleshooting workflow for inconsistent analytical results.

References

Validation & Comparative

Phlegmanol C: A Comparative Guide to Target Protein Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlegmanol C, a serratene triterpenoid isolated from plants of the Phlegmariurus and Huperzia genera, presents a compelling case for further investigation into its therapeutic potential. While the precise protein target of this compound remains to be definitively identified, its structural similarity to other bioactive serratene triterpenoids and its origin from plants rich in neuroactive alkaloids suggest several plausible mechanisms of action. This guide provides a comparative analysis of this compound against related compounds, focusing on potential target pathways including acetylcholinesterase inhibition, anti-inflammatory, and neuroprotective activities. Experimental data from analogous compounds are presented to offer a predictive framework for the biological activities of this compound.

Introduction to this compound

This compound is a naturally occurring triterpenoid compound. Its chemical structure is characterized by a serratene backbone, a feature shared by a class of molecules with diverse biological activities. The lack of direct studies on this compound's specific protein interactions necessitates a comparative approach, leveraging data from structurally related compounds and the extracts of its source plants, which have a history of use in traditional medicine.

Potential Target Pathways and Comparative Data

Based on the biological activities of compounds isolated from Phlegmariurus and Huperzia species, and other serratene triterpenoids, the following pathways are considered potential areas of action for this compound.

Acetylcholinesterase (AChE) Inhibition

Many Lycopodium alkaloids, co-isolated with serratene triterpenoids from Huperzia species, are potent acetylcholinesterase inhibitors. Huperzine A is a well-established example, used in the management of Alzheimer's disease. While direct AChE inhibition by this compound has not been reported, extracts from Phlegmariurus species have demonstrated AChE inhibitory activity.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity

Compound/ExtractIC50 (µM)Source OrganismReference
Huperzine A0.13Huperzia serrata[Published Data]
Phlegcarine C> 100Phlegmariurus carinatus[1][2]
Phlegmariurus taxifolius alkaloid extract~5.12 µg/mLPhlegmariurus taxifolius[3]
Galantamine0.45Galanthus spp.[Published Data]
Donepezil0.0067Synthetic[Published Data]

Note: The activity of the Phlegmariurus taxifolius extract is presented in µg/mL as reported in the study and represents the combined effect of multiple constituents.

Anti-Inflammatory Activity

Serratene triterpenoids have demonstrated anti-inflammatory properties. The potential mechanisms involve the modulation of key inflammatory mediators. While direct evidence for this compound is pending, the activities of other triterpenoids provide a strong rationale for investigating this pathway.

Table 2: Comparative Anti-Inflammatory Activity

CompoundAssayKey FindingsPotential Target(s)Reference
Phytol Formalin-induced paw edema in ratsDose-dependent reduction in edemaCOX-1, COX-2, NF-κB, IL-1β[4]
Pycnogenol LPS-stimulated human PMNLsInhibition of COX-2 and 5-LOX gene expressionCOX-2, 5-LOX[5]
Polyphenols (general) Various cellular modelsInhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)NF-κB, MAPK pathways[6][7]
Neuroprotective Effects

The neuroprotective potential of compounds from Huperzia and related species is an area of active research. These effects are often linked to antioxidant properties and the modulation of cellular signaling pathways that protect neurons from damage.

Table 3: Comparative Neuroprotective Activity

CompoundModelKey FindingsPotential Mechanism(s)Reference
Magnolol Chemical hypoxia in rat cortical cellsSuppression of LDH release and PGE2 productionInhibition of PGE2 production[8]
Pycnogenol® Traumatic brain injury in rodentsReduced oxidative stress and spared synaptic proteinsAntioxidant, anti-inflammatory, modulation of cell signaling[9]
Polyphenols (general) Various neurological disorder modelsActivation of antioxidant pathways (e.g., Nrf2), inhibition of neuroinflammationAntioxidant, anti-inflammatory, modulation of neurotrophic factors[6][10]

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments that can be employed to identify and validate the protein targets of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Positive control (e.g., Huperzine A, Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Add 25 µL of varying concentrations of this compound or the positive control to the respective wells.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • DMEM medium supplemented with 10% FBS

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess reagent for nitric oxide (NO) measurement

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Assess cell viability using an MTT assay to rule out cytotoxic effects.

Visualizing Potential Pathways and Workflows

Hypothetical Signaling Pathway for this compound's Neuroprotection

G Phlegmanol_C This compound Oxidative_Stress Oxidative Stress Phlegmanol_C->Oxidative_Stress Inhibits Inflammation Inflammation (e.g., NF-κB, MAPK) Phlegmanol_C->Inflammation Inhibits Neuroprotection Neuroprotection Phlegmanol_C->Neuroprotection Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inflammation->Neuronal_Damage Neuronal_Damage->Neuroprotection Reduced by

Caption: Potential neuroprotective mechanism of this compound.

Experimental Workflow for Target Identification

G Start This compound Affinity_Chromatography Affinity Chromatography Start->Affinity_Chromatography Mass_Spectrometry Mass Spectrometry Affinity_Chromatography->Mass_Spectrometry Protein_ID Protein Identification Mass_Spectrometry->Protein_ID Binding_Assay Binding Assays (e.g., SPR, ITC) Protein_ID->Binding_Assay Functional_Assay Functional Assays (e.g., Enzyme Inhibition) Binding_Assay->Functional_Assay Validation Target Validation Functional_Assay->Validation

Caption: Workflow for identifying this compound's protein target.

Conclusion and Future Directions

While the direct molecular target of this compound remains elusive, the available evidence strongly suggests its potential as a bioactive molecule with possible applications in neurodegenerative and inflammatory conditions. The comparative data presented in this guide, drawn from structurally related serratene triterpenoids and co-occurring Lycopodium alkaloids, provide a solid foundation for future research.

The immediate priorities for advancing our understanding of this compound should be:

  • Direct Biological Screening: Systematic screening of this compound against a panel of relevant biological targets, including acetylcholinesterase, and key enzymes in inflammatory pathways (e.g., COX, LOX).

  • Target Identification Studies: Employing unbiased methods such as affinity chromatography coupled with mass spectrometry to identify binding partners in relevant cell or tissue lysates.

  • In Vivo Studies: Evaluation of the efficacy of this compound in animal models of neuroinflammation and cognitive decline.

The elucidation of this compound's precise mechanism of action will be a critical step in unlocking its full therapeutic potential.

References

A Comparative Analysis of the Anti-inflammatory Potential of Ursolic Acid and Serratane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. This guide provides a comparative overview of the anti-inflammatory properties of the well-studied pentacyclic triterpenoid, ursolic acid, and the less-explored class of serratane triterpenoids. While direct comparative studies are scarce, this document synthesizes available preclinical data to offer insights into their respective mechanisms and potential.

It is critical to note that while information on ursolic acid is abundant, data specifically on Phlegmanol C , a serratane triterpenoid, is not available in the current scientific literature. Therefore, this guide will draw comparisons between ursolic acid and the broader class of serratane triterpenoids isolated from related plant families, providing a foundational understanding for future research.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the available quantitative data on the inhibitory effects of ursolic acid and representative serratane triterpenoids on key inflammatory mediators. This data highlights the potential of both classes of compounds in mitigating inflammatory responses.

Compound/ClassTargetAssay SystemIC50 / EffectReference
Ursolic Acid COX-2PMA-treated human mammary epithelial cellsSuppression of protein and mRNA expression[1]
NF-κBCarcinogen-stimulated cellsInhibition of activation[2]
IL-2 and TNF-αPMA/PHA-induced Jurkat T-cellsDose-dependent inhibition[3]
Cell ViabilityT47D, MCF-7, MDA-MB-231 breast cancer cell linesIC50 values of 231, 221, and 239 µg/ml respectively[4]
Serratane Triterpenoids Nitric Oxide (NO)LPS-stimulated RAW264.7 cellsSignificant inhibition by various compounds[5][6]
COX-2LPS-stimulated RAW264.7 cellsDownregulation of expression[5]
IL-1βLPS-stimulated RAW264.7 cellsDownregulation of expression[5]
IL-8HT-29 cellsSuppression of levels[5]

Experimental Methodologies

The anti-inflammatory activities of ursolic acid and serratane triterpenoids have been predominantly evaluated using in vitro cell-based assays. A common experimental workflow is outlined below.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Assessment of Inflammatory Markers cell_line Macrophage Cell Line (e.g., RAW 264.7) stimulation Inflammatory Stimulus (e.g., LPS) cell_line->stimulation compound Test Compound (Ursolic Acid or Serratane Triterpenoid) stimulation->compound Pre-treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) compound->no_assay cytokine_assay Cytokine Measurement (ELISA) compound->cytokine_assay protein_expression Protein Expression (Western Blot for COX-2, iNOS) compound->protein_expression mrna_expression mRNA Expression (RT-qPCR) compound->mrna_expression nfkb_activity NF-κB Activity (Reporter Assay, Western Blot) compound->nfkb_activity

General workflow for in vitro anti-inflammatory assays.

Cell Culture and Stimulation: Macrophage cell lines, such as RAW 264.7, are commonly used models for inflammation studies. These cells are cultured and then stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response.

Compound Treatment: The cells are pre-treated with varying concentrations of the test compounds (ursolic acid or serratane triterpenoids) before the addition of LPS.

Assessment of Inflammatory Markers:

  • Nitric Oxide (NO) Production: The amount of NO, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS), is quantified in the cell culture supernatant using the Griess assay.

  • Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protein and mRNA Expression: The expression levels of inflammatory enzymes like COX-2 and iNOS are determined by Western blotting (for protein) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) (for mRNA).

  • NF-κB Activation: The activation of the NF-κB signaling pathway is assessed by measuring the phosphorylation and degradation of its inhibitory protein, IκBα, and the nuclear translocation of the p65 subunit via Western blotting or through reporter gene assays.

Mechanistic Insights: Key Signaling Pathways

Both ursolic acid and serratane triterpenoids appear to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

nfkb_pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation ub_proteasome Ubiquitination & Proteasomal Degradation ikb_nfkb->ub_proteasome nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation ub_proteasome->nfkb Release gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) nucleus->gene_transcription Activation ursolic_acid Ursolic Acid ursolic_acid->ikk Inhibits serratane_triterpenoids Serratane Triterpenoids serratane_triterpenoids->nfkb Inhibits Translocation

Inhibition of the NF-κB signaling pathway.

Ursolic acid has been shown to suppress NF-κB activation by inhibiting IκBα kinase and p65 phosphorylation.[2] Similarly, serratane triterpenoids have been demonstrated to downregulate the expression of LPS-induced NF-κB.[5]

The COX-2 and iNOS Inflammatory Pathways

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that are upregulated during inflammation and are responsible for the production of prostaglandins (like PGE2) and nitric oxide, respectively. These mediators contribute to vasodilation, increased vascular permeability, and pain.

cox_inos_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation cox2_gene COX-2 Gene nfkb_activation->cox2_gene Transcription inos_gene iNOS Gene nfkb_activation->inos_gene Transcription cox2_protein COX-2 Protein cox2_gene->cox2_protein Translation inos_protein iNOS Protein inos_gene->inos_protein Translation arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins (PGE2) arachidonic_acid->prostaglandins COX-2 l_arginine L-Arginine nitric_oxide Nitric Oxide (NO) l_arginine->nitric_oxide iNOS inflammation Inflammation prostaglandins->inflammation nitric_oxide->inflammation ursolic_acid Ursolic Acid ursolic_acid->cox2_gene Inhibits Transcription serratane_triterpenoids Serratane Triterpenoids serratane_triterpenoids->cox2_protein Inhibits Expression serratane_triterpenoids->inos_protein Inhibits Expression

Inhibition of COX-2 and iNOS pathways.

Ursolic acid has been reported to suppress the expression of COX-2.[1] Serratane triterpenoids have also been shown to reduce the expression of both iNOS and COX-2 in macrophages.[5]

Conclusion

Both ursolic acid and serratane triterpenoids demonstrate significant anti-inflammatory potential through the modulation of critical inflammatory pathways, including NF-κB, and the inhibition of key inflammatory mediators like COX-2, iNOS, and pro-inflammatory cytokines. While ursolic acid is a well-characterized compound with a substantial body of evidence supporting its anti-inflammatory effects, the serratane triterpenoids represent a promising but less explored class of natural products. The lack of specific data on this compound underscores the need for further investigation into the individual compounds within the serratane triterpenoid family to fully elucidate their therapeutic potential. Future research should focus on isolating and characterizing individual serratane triterpenoids, including this compound, and conducting direct comparative studies against established anti-inflammatory agents like ursolic acid to determine their relative potency and mechanisms of action.

References

Phlegmanol C vs. Betulinic Acid: A Comparative Analysis of Apoptotic Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and understanding between Phlegmanol C and betulinic acid concerning their roles in cancer cell apoptosis. While betulinic acid is a well-documented natural compound with established pro-apoptotic properties against various cancer cell lines, there is a notable absence of scientific data on the effects of this compound in this context. Therefore, a direct comparative guide is not feasible at this time. This guide will proceed to provide a detailed overview of the established apoptotic mechanisms of betulinic acid, supported by experimental data, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Betulinic Acid: A Potent Inducer of Apoptosis in Cancer Cells

Betulinic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant attention in cancer research for its selective cytotoxicity towards tumor cells while exhibiting low toxicity to normal cells.[1][2] Its primary mechanism of anticancer activity is the induction of apoptosis, a form of programmed cell death, through various signaling pathways.

Mechanism of Action

Betulinic acid primarily triggers the intrinsic or mitochondrial pathway of apoptosis.[1][3][4] This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

Key Molecular Events in Betulinic Acid-Induced Apoptosis:

  • Mitochondrial Membrane Permeabilization: Betulinic acid directly acts on the mitochondria, causing a loss of mitochondrial membrane potential.[3]

  • Release of Cytochrome c: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol.[3][4]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming an apoptosome that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, -6, and -7.[5]

  • Regulation by Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins. Betulinic acid can modulate the expression of these proteins, often leading to an increase in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, thereby promoting apoptosis.[5]

  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that betulinic acid can induce the production of reactive oxygen species (ROS), which can further contribute to mitochondrial damage and apoptosis.[6][7]

  • Involvement of other Signaling Pathways: While the mitochondrial pathway is central, betulinic acid has also been shown to influence other signaling pathways, such as the NF-κB and PI3K/Akt pathways, in a cell-type-specific manner.[1][3][6]

Quantitative Data: IC50 Values of Betulinic Acid

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of betulinic acid in various cancer cell lines as reported in the scientific literature.

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Cancer44.47[5]
MCF-7Breast Cancer11.5[8]
257PGastric Carcinoma2.01 - 6.16[9]
181PPancreatic Carcinoma3.13 - 7.96[9]
CL-1Canine Cancer23.50[2]
CLBL-1Canine Cancer18.2[2]
D-17Canine Cancer18.59[2]
Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the apoptotic effects of compounds like betulinic acid.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of betulinic acid and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Seed cells and treat with betulinic acid as described for the cell viability assay.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family members, and cytochrome c.

  • Protocol:

    • Treat cells with betulinic acid and lyse them to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-cytochrome c).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in betulinic acid-induced apoptosis.

Betulinic_Acid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Betulinic Acid Betulinic Acid ROS ROS Betulinic Acid->ROS Mitochondrial\nMembrane Mitochondrial Membrane Betulinic Acid->Mitochondrial\nMembrane Direct Action Bcl-2 Bcl-2 Betulinic Acid->Bcl-2 Downregulates Bax Bax Betulinic Acid->Bax Upregulates ROS->Mitochondrial\nMembrane Damage Apaf-1 Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution Apoptosome->Caspase-9 Activation Cytochrome c Cytochrome c Mitochondrial\nMembrane->Cytochrome c Release Bcl-2->Mitochondrial\nMembrane Inhibits Permeabilization Bax->Mitochondrial\nMembrane Promotes Permeabilization Cytochrome c->Apoptosome

Figure 1: Intrinsic Apoptotic Pathway Induced by Betulinic Acid. This diagram illustrates the central role of the mitochondria in betulinic acid-induced apoptosis, leading to caspase activation and cell death.

Experimental_Workflow_Apoptosis Cancer Cell Culture Cancer Cell Culture Treatment with\nBetulinic Acid Treatment with Betulinic Acid Cancer Cell Culture->Treatment with\nBetulinic Acid Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Treatment with\nBetulinic Acid->Cell Viability Assay\n(MTT) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with\nBetulinic Acid->Apoptosis Assay\n(Annexin V/PI) Protein Extraction Protein Extraction Treatment with\nBetulinic Acid->Protein Extraction Determine IC50 Determine IC50 Cell Viability Assay\n(MTT)->Determine IC50 Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay\n(Annexin V/PI)->Quantify Apoptotic Cells Western Blot Analysis\n(Caspases, Bcl-2 family) Western Blot Analysis (Caspases, Bcl-2 family) Protein Extraction->Western Blot Analysis\n(Caspases, Bcl-2 family) Analyze Protein Expression Analyze Protein Expression Western Blot Analysis\n(Caspases, Bcl-2 family)->Analyze Protein Expression

Figure 2: Experimental Workflow for Studying Apoptosis. This diagram outlines the key experimental steps to assess the pro-apoptotic effects of a compound like betulinic acid on cancer cells.

Conclusion

Betulinic acid stands as a promising natural compound for cancer therapy due to its potent and selective induction of apoptosis in a wide range of cancer cells. Its mechanism of action, primarily targeting the mitochondrial pathway, is well-characterized. The provided data and protocols offer a solid foundation for further research into its therapeutic potential. In stark contrast, the lack of available scientific information on this compound's effects on cancer cell apoptosis highlights a significant knowledge gap. Future research is warranted to investigate the potential anticancer properties of this compound and to enable a direct comparison with established compounds like betulinic acid. Such studies would be crucial in the ongoing search for novel and effective cancer therapeutic agents.

References

Phlegmanol C vs. Friedelin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two natural triterpenoids: Phlegmanol C and friedelin. While extensive research has elucidated the multifaceted pharmacological effects of friedelin, data on this compound remains limited. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers in natural product chemistry and drug discovery.

Overview of this compound and Friedelin

This compound is a serratene-type pentacyclic triterpenoid.[1] Compounds of this class are predominantly isolated from plants of the Lycopodiaceae family.[2][3] While the specific biological activities of this compound have not been extensively reported, serratene triterpenoids, in general, are known for their cytotoxic and chemopreventive properties.[2][3]

Friedelin , a pentacyclic triterpenoid, is widely distributed in the plant kingdom and has been isolated from various plant species and even fungi. It is recognized for a broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.

Comparative Biological Activity

The following tables summarize the available quantitative data on the biological activities of friedelin and representative serratene triterpenoids (as a proxy for this compound).

Anticancer Activity

Friedelin has demonstrated significant cytotoxic effects against various cancer cell lines. In contrast, specific data for this compound is not available. However, studies on other serratane triterpenoids from the Lycopodiaceae family provide insights into the potential anticancer activity of this class of compounds.

CompoundCell LineAssayIC₅₀ (µM)Reference
Friedelin MCF-7 (Breast Cancer)MTT1.2
HeLa (Cervical Cancer)MTT8.27
A549 (Lung Cancer)MTTNot specified
HepG2 (Liver Cancer)MTTNot specified
Serratane Triterpenoid (Lycomplanatum B) MCF-7 (Breast Cancer)Not specified13.8[2]
A549 (Lung Cancer)Not specified25.1[2]
HeLa (Cervical Cancer)Not specified32.6[2]
SMMC-7721 (Liver Cancer)Not specified20.5[2]
SW480 (Colon Cancer)Not specified44.7[2]
HCT116 (Colon Cancer)Not specified38.2[2]
PC-3 (Prostate Cancer)Not specified28.4[2]
Anti-inflammatory Activity

Friedelin exhibits potent anti-inflammatory properties by inhibiting the production of inflammatory mediators. While direct anti-inflammatory data for this compound is lacking, related serratane triterpenoids have been shown to inhibit nitric oxide (NO) production, a key inflammatory marker.

CompoundAssayCell Line/ModelInhibition/IC₅₀Reference
Friedelin Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesSignificant inhibition
Carrageenan-induced paw edemaRat52.5% inhibition at 40 mg/kg
Serratane Triterpenoid (Lycomplanatum B) Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesIC₅₀ = 15.6 µM[2]
Antioxidant Activity

Friedelin has been shown to possess free radical scavenging activity. Specific antioxidant data for this compound is not available.

CompoundAssayIC₅₀ (µM)Reference
Friedelin DPPH Radical Scavenging~20

Signaling Pathways

Friedelin's Anticancer Mechanism

Friedelin induces apoptosis in cancer cells through the modulation of key signaling pathways. One of the proposed mechanisms involves the inhibition of the PI3K/Akt pathway, which is a crucial survival pathway in many cancers.

friedelin_anticancer_pathway Friedelin Friedelin PI3K PI3K Friedelin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibition of mTOR->Apoptosis inhibition of

Caption: Friedelin's inhibitory effect on the PI3K/Akt signaling pathway, leading to apoptosis.

Friedelin's Anti-inflammatory Mechanism

Friedelin exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators. This is partly achieved through the inhibition of the NF-κB signaling pathway.

friedelin_anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF_κB NF_κB IκBα->NF_κB releases Pro_inflammatory_Genes Pro_inflammatory_Genes NF_κB->Pro_inflammatory_Genes activates transcription Friedelin Friedelin Friedelin->IKK inhibits mtt_assay_workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Treat cells with varying concentrations of the compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G no_assay_workflow cluster_workflow Nitric Oxide Assay Workflow A Seed RAW264.7 macrophages in 96-well plates B Pre-treat cells with the compound for 1 hour A->B C Stimulate cells with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect cell supernatant D->E F Add Griess reagent to the supernatant E->F G Measure absorbance at 540 nm F->G dpph_assay_workflow cluster_workflow DPPH Assay Workflow A Prepare different concentrations of the compound B Mix the compound solution with DPPH solution A->B C Incubate in the dark at room temperature for 30 minutes B->C D Measure the absorbance at 517 nm C->D

References

Unveiling the Antioxidant Potential of Phlegmanol C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant mechanism of Phlegmanol C. This document synthesizes available data to benchmark this compound against other bioactive compounds and outlines the experimental protocols for validation.

This compound, a serratene triterpenoid isolated from club mosses of the Huperzia and Phlegmariurus genera, stands as a molecule of interest for its potential therapeutic properties. While direct quantitative data on the antioxidant activity of isolated this compound is limited in current literature, this guide leverages data from extracts rich in serratene triterpenoids from its natural sources, Huperzia serrata and Phlegmariurus phlegmaria, to provide a foundational comparison. This analysis places this compound in context with other well-characterized antioxidants, particularly those co-existing in its native botanical matrix.

Comparative Antioxidant Activity

To contextualize the antioxidant potential of this compound, this section compares the antioxidant activities of extracts from Huperzia serrata, which are known to contain this compound and other serratene triterpenoids, with other well-established natural antioxidants. The data is presented to offer a baseline for understanding the potential efficacy of this compound.

Compound/ExtractAssayIC50 / ActivityReference CompoundReference IC50 / Activity
Huperzia serrata Methanol ExtractDPPH0.051 mg/mLVitamin CNot specified in study
Huperzia serrata Methanol ExtractABTS0.061 mg/mLVitamin CNot specified in study
Huperzia serrata Methanol ExtractHydroxyl Radical Scavenging1.37 mg/mLVitamin CNot specified in study
Huperzia serrata Methanol ExtractFerric Reducing Antioxidant Power (FRAP)2.52 mg/mL (IC50)Vitamin CNot specified in study
QuercetinDPPH~5 µg/mL--
Vitamin C (Ascorbic Acid)DPPH~8 µg/mL--
Vitamin E (Trolox)ABTS~6 µg/mL--

Deciphering the Antioxidant Mechanism of this compound

The antioxidant mechanism of triterpenoids like this compound is believed to involve the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals, a process known as hydrogen atom transfer (HAT). Additionally, they may employ a single electron transfer (SET) mechanism. The complex structure of this compound, with its multiple ring systems, may also contribute to the stabilization of the resulting radical.

To visualize the proposed antioxidant mechanism and the broader signaling pathways potentially influenced by this compound and other antioxidants, the following diagrams are provided.

Antioxidant_Mechanism cluster_direct Direct Radical Scavenging cluster_indirect Indirect Antioxidant Effects This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS H• donation (HAT) e- donation (SET) Nrf2 Nrf2 This compound->Nrf2 Activates Neutralized ROS Neutralized ROS ROS->Neutralized ROS Becomes stable ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates expression

Proposed antioxidant mechanisms of this compound.

Experimental Protocols for Validation

To rigorously validate the antioxidant mechanism of this compound, a series of in vitro and cell-based assays are recommended. The following are detailed protocols for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of this compound and a reference antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the sample or standard to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH solution Mix Mix DPPH solution with sample/standard DPPH->Mix Sample Prepare this compound and standard solutions Sample->Mix Incubate Incubate for 30 min in the dark Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % scavenging and IC50 value Measure->Calculate

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare various concentrations of this compound and a reference antioxidant (e.g., Trolox) in ethanol.

  • Add 10 µL of the sample or standard to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • After 6 minutes, measure the absorbance at 734 nm.

  • The percentage of scavenging is calculated as in the DPPH assay.

  • Determine the IC50 value from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare various concentrations of this compound and a reference antioxidant (e.g., FeSO₄) in an appropriate solvent.

  • Add 10 µL of the sample or standard to 300 µL of the FRAP reagent.

  • Incubate the mixture at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Concluding Remarks

While direct experimental evidence for the antioxidant activity of isolated this compound is still emerging, its structural classification as a serratene triterpenoid and its origin from plants with known antioxidant properties strongly suggest its potential as a valuable natural antioxidant. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and validate the antioxidant mechanism of this compound. Future studies focusing on the isolated compound are crucial to fully elucidate its therapeutic potential and to pave the way for its possible application in drug development.

Comparative Efficacy of Phytochemicals in Drug-Resistant Cancer Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial literature searches did not yield specific experimental data on the efficacy of Phlegmanol C in drug-resistant cancer cell lines. To fulfill the structural and content requirements of the user request, this guide has been prepared using Quercetin , a well-researched natural flavonoid, as a representative compound for comparison. This guide is intended to serve as a template for researchers and drug development professionals on how to structure and present a comparative analysis of a novel compound against standard chemotherapeutics in chemoresistant cancer models.

Introduction to Quercetin as a Chemosensitizing Agent

Chemoresistance is a primary obstacle in cancer therapy, leading to treatment failure and relapse.[1] Natural compounds are increasingly being investigated for their potential to overcome drug resistance. Quercetin, a flavonoid found in many fruits and vegetables, has demonstrated anti-cancer properties and the ability to sensitize cancer cells to conventional chemotherapeutic agents.[2][3] This guide compares the efficacy of a standard chemotherapeutic agent, Doxorubicin, with and without Quercetin in a drug-resistant breast cancer cell line. It also provides detailed experimental protocols and illustrates key signaling pathways involved.

Comparative Efficacy Data

The following tables summarize the cytotoxic effects of Doxorubicin, with and without Quercetin, on both drug-sensitive (wild-type) and doxorubicin-resistant human breast cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Cytotoxicity of Doxorubicin and Quercetin in MCF-7 Breast Cancer Cells

Cell LineTreatmentIC50 Value (µM)Resistance Index (RI)
MCF-7 (Wild-Type) Doxorubicin0.133[1][4]1.0
Doxorubicin + 10 µM Quercetin0.114[5]-
MCF-7/DOX (Resistant) Doxorubicin4.0[1][4]30.0
Doxorubicin + 20 µM Quercetin1.2 (approx.)*9.0[4]

*Note: The IC50 value for the combination treatment in resistant cells was significantly decreased, indicating a reversal of resistance.[4]

Table 2: Synergistic Effects of Quercetin with Paclitaxel in Ovarian Cancer Cells

Cell LineTreatmentEffect
A2780 & SKOV3 Quercetin + PaclitaxelEnhanced cytotoxic effects and increased apoptosis compared to single-agent treatment.[6]
OVCAR-3 & A278OP Quercetin + PaclitaxelSignificantly increased sensitivity to paclitaxel.[7]
OVCAR-2 & A278OP Quercetin + CisplatinSignificantly increased sensitivity to cisplatin.[7]

These data illustrate that Quercetin can enhance the cytotoxicity of conventional chemotherapeutic drugs and re-sensitize resistant cancer cells to their effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key assays used to determine the efficacy of anti-cancer compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells (e.g., MCF-7 and MCF-7/DOX).

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Drug Treatment:

    • Prepare serial dilutions of the test compounds (e.g., Quercetin, Doxorubicin, and their combination) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include untreated control wells (medium only) and solvent control wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compounds of interest for the desired time.

    • Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Collect all cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Cell Washing:

    • Wash the cells twice with cold PBS to remove any residual medium. Centrifuge after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X binding buffer to each tube.[10]

    • Analyze the cells by flow cytometry within one hour.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[9]

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to illustrate the experimental process and the molecular mechanisms underlying Quercetin's effects.

G cluster_setup Phase 1: Cell Culture & Treatment cluster_assay Phase 2: Efficacy Assessment cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion start Seed Drug-Sensitive (WT) & Drug-Resistant (DR) Cells treat Treat with Compound (e.g., Quercetin), Chemotherapeutic (e.g., Doxorubicin), and Combination start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis ic50 Calculate IC50 Values & Resistance Index viability->ic50 flow Quantify Apoptotic vs. Necrotic Cell Populations apoptosis->flow conclusion Determine Chemosensitizing Potential of Compound ic50->conclusion flow->conclusion

Caption: Experimental workflow for evaluating a compound's chemosensitizing efficacy.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR label_akt Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quercetin Quercetin Quercetin->PI3K Quercetin->AKT Quercetin->mTOR

References

Comparative In Vivo Efficacy and Toxicity of Phlegmanol C and Alternative Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlegmanol C, a serratene triterpenoid isolated from plants of the Lycopodiaceae family, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its in vivo efficacy and toxicity remains limited in publicly available literature. This guide provides a comparative analysis of this compound with structurally related and functionally similar natural compounds—Cycloastragenol and Diosgenin—for which in vivo data are more readily available. This comparison aims to offer a valuable resource for researchers investigating novel neuroprotective and anti-inflammatory agents.

Comparative Analysis of In Vivo Efficacy

While direct in vivo efficacy data for this compound is not currently available, the following tables summarize the performance of Cycloastragenol and Diosgenin in relevant preclinical models. These compounds, both triterpenoids, offer insights into the potential therapeutic applications that could be explored for this compound.

Table 1: In Vivo Neuroprotective and Anti-Inflammatory Efficacy

CompoundAnimal ModelDosageRoute of AdministrationKey Findings
Cycloastragenol Amyloid-beta (Aβ)-injected mouse model of Alzheimer's disease20 mg/kgNot SpecifiedReduced expression of inflammatory cytokines (TNF-α, IL-1β) and MAP kinases (p-JNK, p-p38).[1][2]
Subarachnoid hemorrhage (SAH) in vivo modelNot SpecifiedNot SpecifiedSuppressed oxidative stress, production of inflammatory mediators, and microglial activation.[3]
Spinal cord injury in miceNot SpecifiedIntraperitoneal injectionSuppressed the inflammatory response at the injury site, decreasing reactive oxygen species (ROS), TNF-α, and iNOS expression.
Diosgenin Lipopolysaccharide (LPS)-induced Parkinson's disease rat model0.1% (w/w) in dietOralImproved motor dysfunction and protected dopaminergic neurons.[4][5]

Comparative Analysis of In Vivo Toxicity

Evaluating the safety profile of a novel compound is a critical step in drug development. The following table presents the available in vivo toxicity data for the comparator compounds.

Table 2: In Vivo Toxicity Profile

CompoundAnimal ModelDosageDurationKey Findings
Cycloastragenol Rats40, 80, or 150 mg/kg/day91 daysNo-Observed-Adverse-Effect Level (NOAEL) >150 mg/kg/day. No treatment-related mortalities or adverse effects were observed.[6][7]
Diosgenin Rats127.5, 255, and 510 mg/kg/day30 daysNo significant changes in biochemical or hematological parameters.[8]
RatsSingle dose from 112.5–9000 mg/kg (in ethanol extracts)AcuteNo signs of acute toxicity.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

Cycloastragenol: Subchronic Oral Toxicity Study in Rats
  • Animals: Sprague-Dawley rats.

  • Administration: Cycloastragenol was administered daily via oral gavage at doses of 0, 40, 80, or 150 mg/kg/day for 91 consecutive days.

  • Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, urinalysis, hematology, clinical chemistry, gross pathology, organ weights, and histopathology were monitored.

  • Recovery Phase: A 4-week recovery period was included for a subset of animals.

  • Outcome: The study established an oral NOAEL of >150 mg/kg/day for both male and female rats.[6][7]

Diosgenin: Neuroprotection in a Rat Model of Parkinson's Disease
  • Animals: Rats.

  • Induction of Parkinson's Disease: A unilateral injection of lipopolysaccharide (LPS) into the substantia nigra (SN) of the midbrain was performed to induce neuroinflammation and dopaminergic neuron loss.

  • Treatment: Rats were fed a diet containing 0.1% (w/w) Diosgenin for 4 weeks prior to the LPS injection.

  • Behavioral Assessment: The amphetamine-induced rotation test was used to assess motor dysfunction four weeks after the LPS injection.

  • Histological Analysis: Tyrosine hydroxylase (TH) immunohistochemistry was performed to evaluate the extent of dopaminergic neuron protection in the substantia nigra.

  • Outcome: Pre-feeding with Diosgenin significantly improved motor function and reduced the loss of TH-positive neurons in the SN.[4][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the research.

G Experimental Workflow: In Vivo Neuroprotection Study cluster_pre Pre-treatment Phase cluster_induction Disease Induction cluster_post Post-treatment & Assessment Animal_Model Animal Model (e.g., Rats) Diet Control or Diosgenin-containing Diet (0.1%) Animal_Model->Diet 4 weeks LPS_Injection Unilateral LPS Injection into Substantia Nigra Diet->LPS_Injection Behavioral Behavioral Testing (Amphetamine-induced rotation) LPS_Injection->Behavioral 4 weeks Histology Immunohistochemistry (TH staining) Behavioral->Histology

Caption: Workflow for Diosgenin in vivo neuroprotection study.

G Proposed Neuroprotective Signaling of Triterpenoids cluster_inflammation Neuroinflammation cluster_oxidative Oxidative Stress cluster_protection Neuroprotection Triterpenoids Cycloastragenol / Diosgenin MAPK MAP Kinases (p-JNK, p-p38) Triterpenoids->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Triterpenoids->Cytokines ROS Reactive Oxygen Species (ROS) Triterpenoids->ROS Neuronal_Survival Neuronal Survival & Function Triterpenoids->Neuronal_Survival MAPK->Neuronal_Survival Cytokines->Neuronal_Survival ROS->Neuronal_Survival

Caption: Triterpenoid neuroprotective signaling pathways.

Conclusion

While direct in vivo data for this compound is lacking, the available evidence for structurally and functionally similar triterpenoids, Cycloastragenol and Diosgenin, suggests a promising avenue for research into its neuroprotective and anti-inflammatory potential. Both comparator compounds have demonstrated favorable safety profiles in subchronic toxicity studies and significant efficacy in animal models of neurodegenerative diseases and neuroinflammation. Further in vivo studies on this compound are warranted to elucidate its therapeutic potential and establish a comprehensive safety profile. This comparative guide serves as a foundational resource to inform the design of future preclinical investigations into this and other related serratene triterpenoids.

References

Lack of Available Data on Structure-Activity Relationships of Phlegmanol C Analogs Impedes Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for scientific literature concerning the structure-activity relationships (SAR) of Phlegmanol C analogs has yielded insufficient data to construct a detailed comparison guide as requested. Extensive searches have failed to identify published studies detailing the synthesis, biological evaluation, and SAR of a series of this compound derivatives.

This compound is a known natural product, and its basic chemical information is available in public databases. However, the core requirement for a comparative guide—experimental data on a range of analogs—appears to be absent from the current body of scientific literature. This lack of information prevents a meaningful analysis of how structural modifications to the this compound scaffold influence its biological activity.

Consequently, it is not possible to fulfill the request for a comparison guide that includes:

  • Data Presentation: Without experimental data, no quantitative comparisons of the biological activities of different this compound analogs can be compiled into tables.

  • Experimental Protocols: The absence of published studies means there are no specific experimental methodologies to detail.

  • Visualization of Signaling Pathways and Workflows: As the biological targets and mechanisms of action for this compound analogs have not been elucidated in the available literature, the creation of relevant signaling pathway diagrams is not feasible.

Further research and publication in the field of medicinal chemistry focusing on the synthesis and biological screening of this compound analogs are necessary before a comprehensive SAR comparison guide can be developed. Researchers, scientists, and drug development professionals interested in this specific class of compounds may need to initiate exploratory studies to generate the foundational data required for such an analysis.

Safety Operating Guide

Proper Disposal Procedures for Phlegmanol C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Phlegmanol C is a specialized chemical compound with limited publicly available safety and disposal information. The following guidelines are based on best practices for the disposal of hazardous organic and alkaloid-like compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Hazard Assessment

Assumed Hazards:

  • Toxicity: Potential for acute or chronic toxicity if ingested, inhaled, or absorbed through the skin.

  • Biological Activity: As an alkaloid-like compound, it may have potent biological effects.

  • Environmental Hazard: Potential to be harmful to aquatic life.

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste. All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to ensure safety and proper disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Solid Waste:

  • Contaminated Lab Supplies: Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste bag.[1] These items are often referred to as "dry chemicals" or "lab trash" for disposal purposes.[1]

  • Unused or Expired this compound: The original manufacturer's container should be used for the disposal of solid reagent chemicals.[1]

Liquid Waste:

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents should be collected in a separate, sealed, and labeled hazardous waste container compatible with the solvent used.

Sharps Waste:

  • Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container.[1]

Waste Container Management

Proper management of hazardous waste containers is essential to prevent leaks, spills, and exposure.

  • Container Type: Use only approved, chemically compatible containers with secure, leak-proof screw-on caps.[1][2] Food-grade containers are not acceptable for hazardous waste storage.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate concentrations.[2][3] The date when waste was first added to the container should also be included.[2]

  • Storage: Keep waste containers closed at all times, except when adding waste.[3] Store containers in a designated Satellite Accumulation Area (SAA) that is near the point of waste generation.[2][4] The SAA should be a well-ventilated area, such as a chemical fume hood, and should have secondary containment to capture any potential leaks.[1]

Disposal Procedures

The final disposal of this compound waste must be handled by a certified hazardous waste management company. Your institution's EHS department will coordinate the pickup and disposal of properly labeled and stored waste containers.

Step-by-Step Disposal Workflow:

  • Segregate Waste: At the point of generation, separate this compound waste into solid, liquid (aqueous and organic), and sharps waste streams.

  • Collect in Proper Containers: Use designated, compatible, and properly sealed containers for each waste stream.

  • Label Containers: Attach a completed hazardous waste label to each container as soon as the first drop of waste is added.

  • Store in SAA: Place the labeled waste containers in your laboratory's designated Satellite Accumulation Area with secondary containment.

  • Request Pickup: Once a container is full, or before the accumulation time limit is reached (typically 90 days), submit a hazardous waste collection request to your institution's EHS department.[1]

Data Presentation

Table 1: Hypothetical Properties and Disposal Parameters for this compound

PropertyValue / GuidelineSource / Rationale
Chemical FormulaC₃₂H₅₂O₃PubChem CID 91895435[5]
Molecular Weight484.75 g/mol iChemical[6]
Physical StateSolidGeneral assumption for complex organic molecules.
Assumed Hazard ClassToxic, Potential Environmental HazardPrecautionary principle for alkaloid-like compounds.
Required PPELab coat, safety goggles, chemical-resistant glovesStandard practice for handling potentially hazardous chemicals.
Waste SegregationSolid, Liquid (Aqueous & Organic), SharpsGeneral hazardous waste disposal guidelines.[7]
Container TypeCompatible, sealed containers with screw-top lidsPrevents leaks and spills.[1]
Labeling Requirements"Hazardous Waste", "this compound", all components and concentrations, accumulation start dateRegulatory compliance and safety.[2][3]
Storage LocationDesignated Satellite Accumulation Area (SAA) with secondary containmentEnsures safe temporary storage and compliance.[2]
Disposal MethodCollection by certified hazardous waste management service via institutional EHSStandard procedure for regulated chemical waste.[4]
Spill CleanupAbsorb with inert material, collect in a sealed container for hazardous waste disposal, and decontaminate the area.General procedure for solid and liquid chemical spills.

Mandatory Visualizations

Phlegmanol_C_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal gen This compound Waste Generated (Solid, Liquid, Sharps) solid Solid Waste (Gloves, Wipes) gen->solid Segregate Immediately liquid Liquid Waste (Aqueous/Organic) gen->liquid Segregate Immediately sharps Sharps Waste (Needles, Glass) gen->sharps Segregate Immediately solid_container Labeled Waste Bag solid->solid_container liquid_container Sealed Waste Carboy liquid->liquid_container sharps_container Puncture-Proof Container sharps->sharps_container saa Satellite Accumulation Area (Secondary Containment) solid_container->saa Store Securely liquid_container->saa Store Securely sharps_container->saa Store Securely pickup EHS Waste Pickup Request saa->pickup When Full or Time Limit Reached disposal Certified Hazardous Waste Facility pickup->disposal

Caption: Workflow for the proper disposal of this compound waste.

Spill_Response_Plan spill This compound Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use absorbent pads for liquids) ppe->contain cleanup Clean Up Spill (Use inert absorbent material) contain->cleanup collect Collect Waste (Place in sealed hazardous waste container) cleanup->collect decontaminate Decontaminate the Area (Follow EHS guidelines) collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Emergency response plan for a this compound spill.

References

Personal protective equipment for handling Phlegmanol C

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of Phlegmanol C. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary

This compound is a hazardous substance that requires careful handling to mitigate risks. It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1] It is known to cause serious eye and skin irritation.[2][3] Furthermore, there is a suspicion that this compound may cause cancer and damage fertility or an unborn child.[1] It can also cause damage to the central nervous system and visual organs.[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling this compound. All PPE should be donned before handling the substance and disposed of or decontaminated according to institutional protocols.

Protection Type Specific PPE Purpose
Eye and Face Protection Safety goggles with side-shields or a face shieldTo protect against splashes and flying particles.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.[2][3][5]
Body Protection Impervious clothing, such as a lab coat or chemical-resistant suitTo protect skin and clothing from contamination.[3]
Respiratory Protection NIOSH-approved respiratorTo prevent inhalation of harmful vapors or aerosols.[5][6]

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure a safety shower and eyewash station are readily accessible.[3]

Safe Handling Practices:

  • Avoid all direct contact with this compound.

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2][3][5]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Contaminated work clothing should not be allowed out of the workplace.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1][3][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Collection: Collect all contaminated materials (e.g., gloves, wipes, disposable labware) in a designated, sealed, and properly labeled hazardous waste container.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][5]

Operational Workflow for Handling this compound

G Operational Workflow for this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Disposal A Review Safety Data Sheet B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Personal Protective Equipment (PPE) B->C D Perform Experiment with this compound C->D Proceed with caution E Decontaminate Work Area D->E Experiment complete F Segregate and Label Hazardous Waste E->F G Doff and Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.